2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid
Description
BenchChem offers high-quality 2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
120341-33-5 |
|---|---|
Molecular Formula |
C10H17NO6 |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15) |
InChI Key |
AQTUACKQXJNHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
CAS number and molecular weight of Boc-Glu-OH
Technical Monograph: Boc-Glu-OH (N- -t-Butoxycarbonyl-L-glutamic acid)[1]
Abstract
This technical guide provides a comprehensive analysis of Boc-Glu-OH , a critical intermediate in peptide chemistry and organic synthesis.[1] While widely recognized as a fundamental building block, its application requires specific attention to the orthogonality of its carboxylic acid functions.[1][2] This document details its physicochemical specifications, synthetic utility, and handling protocols, grounded in authoritative data and field-proven methodologies.
Chemical Identity & Specifications
The precise identification of Boc-Glu-OH is paramount for regulatory compliance and experimental reproducibility. The data below refers specifically to the L-isomer , the standard chiral form used in bioactive peptide synthesis.
Core Data Table[1][2]
| Parameter | Specification | Notes |
| Chemical Name | Boc-Glu-OH | N- |
| CAS Number | 2419-94-5 | Specific to the L-isomer.[3][4][5][6] |
| Molecular Weight | 247.25 g/mol | Based on |
| Molecular Formula | ||
| MDL Number | MFCD00037297 | Unique identifier for chemical databases.[1][2][4][5] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 110–116 °C (dec.)[1][2] | Decomposes upon melting; avoid high thermal stress.[1][2] |
| Solubility | Soluble in MeOH, DMF, DCM, EtOAc | Critical for solution-phase coupling.[1][2] |
| Storage | +2°C to +8°C | Hygroscopic; store under inert gas (Ar/N |
Structural Visualization
The following diagram illustrates the chemical structure of Boc-Glu-OH, highlighting the Boc-protected
Figure 1: The dual-carboxylic acid nature of Boc-Glu-OH requires selective activation strategies to prevent polymerization.
Synthetic Utility & Mechanism[2][7]
The "Free Side Chain" Nuance
Unlike standard Solid-Phase Peptide Synthesis (SPPS) building blocks (e.g., Boc-Glu(OBzl)-OH), Boc-Glu-OH possesses a free
-
Direct Usage Risk: Using Boc-Glu-OH directly in peptide coupling without side-chain protection will lead to uncontrolled branching and polymerization, as coupling reagents will activate both the
-COOH and -COOH. -
Primary Application: It serves as a starting material for synthesizing side-chain modified derivatives (e.g., dendrimers, specific esters) or for introducing a glutamate residue at the N-terminus where the side chain is intended to remain free or be modified post-synthesis.[1][2]
Protection/Deprotection Mechanism
The Boc (tert-butyloxycarbonyl) group is acid-labile.[1][6][9][] In a synthetic workflow, it is stable to bases (allowing saponification of esters) but cleaved by moderate acids.[1][2][6]
Reaction Logic:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by acid (TFA).[1][2]
-
Fragmentation: The tert-butyl cation is cleaved, releasing isobutylene and carbamic acid.[1][2]
-
Decarboxylation: The carbamic acid spontaneously decarboxylates to yield the free amine.[1][2]
Figure 2: The acidolytic cleavage pathway requires scavengers to prevent tert-butyl cation re-attachment to sensitive side chains.
Experimental Protocols
Protocol A: Solubility & Quality Check
Before committing valuable resin or reagents, verify the integrity of the Boc-Glu-OH. Old or improperly stored samples may undergo internal cyclization to pyroglutamate derivatives.[1][2]
Objective: Confirm purity and solubility for coupling.
-
Solvent Preparation: Prepare a 1:1 mixture of DMF (Dimethylformamide) and DCM (Dichloromethane).[1][2]
-
Dissolution: Weigh 100 mg of Boc-Glu-OH. Add 1.0 mL of the solvent mixture.
-
TLC Analysis:
-
Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2).[1][2]
-
Visualization: Ninhydrin stain will not visualize Boc-protected amino acids directly.[1][2] Use UV (254 nm) or stain with Bromocresol Green (detects free carboxylic acids as yellow spots on a blue background).[1][2]
-
Criteria: Single spot (
).[1][2] Multiple spots indicate hydrolysis or cyclization.[1][2]
-
Protocol B: Selective Side-Chain Derivatization (Conceptual)
To use Boc-Glu-OH for synthesizing a side-chain ester (e.g., Boc-Glu(OBzl)-OH):
-
Activation: Dissolve Boc-Glu-OH in dry DMF.
-
Base Addition: Add 1.0 equivalent of Dicyclohexylamine (DCHA) to form the salt.
-
Alkylation: Add 1.0 equivalent of Benzyl bromide (BnBr).[1][2]
-
Note: The
-COOH is more acidic and sterically hindered, but reaction control is difficult.[1][2] Standard industrial practice uses copper complexes to mask the -position or specific cyclic anhydrides.[1] For research purposes, buying the pre-protected form (Boc-Glu(OBzl)-OH) is standard. Use Boc-Glu-OH only if synthesizing a novel side-chain derivative.[1]
-
Handling & Storage (Safety & Stability)
-
Hygroscopicity: Boc-Glu-OH is hygroscopic.[1][2][11] Moisture absorption can lead to autocatalytic deprotection or cyclization to pyroglutamate.[1][2]
-
Thermal Stability: Decomposes above 110°C. Do not heat aggressively to dissolve.[1][2]
-
Incompatibility: Strong oxidizers and strong acids (unless intended for deprotection).[1][2]
References
-
Sigma-Aldrich. Boc-Glu-OH Product Specification & MSDS. Accessed 2024.[1] Link
-
Chem-Impex International. Boc-L-glutamic acid General Information. Accessed 2024.[1] Link
-
Bachem AG. Technical Data Sheet: Boc-Glu-OH. Accessed 2024.[1] Link
-
Merrifield, R. B. (1963).[1][2] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide". Journal of the American Chemical Society, 85(14), 2149–2154.[1][2] (Foundational reference for Boc chemistry).
-
Carpino, L. A. (1957).[1][2] "Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides". Journal of the American Chemical Society, 79(16), 4427–4431.[1][2] (Origin of the Boc group).[1][2][]
Sources
- 1. Boc-Glu-OH = 98.0 T 2419-94-5 [sigmaaldrich.com]
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- 3. CAS-2419-94-5, BOC-L-Glutamic Acid Manufacturers, Suppliers & Exporters in India | BOC090 [cdhfinechemical.com]
- 4. 2419-94-5|Boc-Glu-OH|BLD Pharm [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
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- 7. scbt.com [scbt.com]
- 8. Boc-Glu-OH - Bachem AG [bioscience.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]
Solubility of 2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid in organic solvents
Topic:
Executive Summary
Compound Identity:
-
CAS Number: 2419-94-5 (L-isomer)[1]
-
IUPAC Name: 2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid[3]
-
Molecular Formula: C₁₀H₁₇NO₆
This technical guide characterizes the solubility profile of Boc-L-Glutamic acid, a critical intermediate in peptide synthesis and peptidomimetic drug development. Unlike its parent zwitterionic amino acid, the Boc-protected variant exhibits significant solubility in polar aprotic and moderate polarity organic solvents. This guide details the thermodynamic drivers of this solubility shift, provides practical solvent data, and outlines a self-validating crystallization protocol for purification.
Physicochemical Profile & Solubility Mechanism
The solubility behavior of Boc-Glu-OH is governed by the competition between its hydrophilic dicarboxylic acid tail and the hydrophobic tert-butyloxycarbonyl (Boc) protecting group.
Structural Impact on Solubility
-
Disruption of Zwitterion: Native glutamic acid exists as a zwitterion with a high crystal lattice energy (MP > 200°C), making it insoluble in most organic solvents. The Boc group caps the
-amine, eliminating the zwitterionic character and lowering the melting point to ~110°C (dec). -
Hydrogen Bonding: The molecule retains two carboxylic acid groups capable of strong hydrogen bond donation (HBD) and acceptance (HBA). This necessitates solvents with high proton-accepting capability (e.g., DMSO, DMF) or amphiprotic character (Alcohols) for high-concentration dissolution.
-
Hydrophobic Shielding: The tert-butyl group introduces a localized region of high dispersion forces (
), enabling solubility in esters (Ethyl Acetate) and chlorinated solvents (DCM), which are poor solvents for the unprotected amino acid.
Experimental Solubility Data
The following data summarizes the solubility limits established through gravimetric analysis and synthetic process observations.
Table 1: Solubility Profile of Boc-L-Glutamic Acid at 25°C
| Solvent Class | Solvent | Solubility Status | Estimated Limit | Process Utility |
| Polar Aprotic | DMSO | Very High | > 100 mg/mL | Stock solutions for bioassays |
| DMF | Very High | > 0.5 M | Peptide coupling reaction medium | |
| Polar Protic | Methanol | High | > 50 mg/mL | Solvolysis, not recommended for coupling |
| Ethanol | High | > 50 mg/mL | Potential crystallization solvent | |
| Esters | Ethyl Acetate (EtOAc) | High | Soluble | Primary extraction & crystallization solvent |
| Chlorinated | Dichloromethane (DCM) | Moderate | Soluble | Alternative reaction solvent |
| Chloroform | Moderate | Soluble | Analytical (NMR) | |
| Aqueous | Water (pH < 3) | Low | < 5 mg/mL | Aqueous workup (product partitions to organic) |
| Water (pH > 7) | High | Soluble (as salt) | Basic extraction (impurity removal) | |
| Hydrocarbons | Hexane / Heptane | Insoluble | < 1 mg/mL | Antisolvent for crystallization |
| Petroleum Ether | Insoluble | < 1 mg/mL | Antisolvent for crystallization |
ngcontent-ng-c2699131324="" class="ng-star-inserted">Critical Insight: The solubility in water is pH-dependent. At neutral/basic pH, the carboxylic acids deprotonate, forming highly soluble salts. At pH 2-3, the molecule is protonated and partitions preferentially into organic solvents like Ethyl Acetate.
Thermodynamics of Solubility (HSP Analysis)
To predict solubility in novel solvent systems, we analyze the Hansen Solubility Parameters (HSP). While specific experimental HSP values for Boc-Glu-OH are not standard in literature, they can be derived from group contribution methods relative to the parent amino acid.
- (Dispersion): Increases significantly vs. Glu due to the t-butyl group.
- (Polarity): Moderate; the urethane linkage and carboxylic acids contribute, but the symmetry reduces the net dipole compared to smaller polar molecules.
- (H-Bonding): High; dominated by the two -COOH groups.
Solvent Selection Logic:
-
Good Solvents: Match the high
and moderate (e.g., Alcohols, DMSO). -
Process Solvents: Ethyl Acetate acts as a "sweet spot" solvent—it has enough polarity to dissolve the solute but is distinct enough from water to allow phase separation, and distinct enough from hydrocarbons to allow antisolvent precipitation.
Figure 1: Solubility Map classifying solvents by their utility in the Boc-Glu-OH processing workflow.
Detailed Experimental Protocols
Protocol A: Solubility Measurement (Gravimetric)
Use this protocol to determine exact solubility limits for formulation development.
-
Preparation: Weigh ~100 mg of Boc-Glu-OH powder into a 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Equilibration: Vortex for 1 minute after each addition. Sonicate for 5 minutes if dissolution is slow.
-
Endpoint: Record the volume (
) required for complete dissolution (clear solution, no particulates). -
Calculation: Solubility (
) = .
Protocol B: Purification via Crystallization
This is the industry-standard method for purifying Boc-Glu-OH from crude synthesis mixtures.
Principle: Boc-Glu-OH is soluble in Ethyl Acetate but insoluble in Petroleum Ether. By creating a saturated solution in EtOAc and slowly introducing the non-polar antisolvent, the compound precipitates in a controlled crystalline form (removing impurities that remain in the mother liquor).
Step-by-Step Workflow:
-
Dissolution: Dissolve crude Boc-Glu-OH in the minimum amount of Ethyl Acetate at 40-45°C. (Target conc: ~200-300 mg/mL).
-
Clarification: If insoluble particulates remain, filter the warm solution through a 0.45 µm PTFE filter.
-
Nucleation: While stirring moderately, add Petroleum Ether (or Hexane) dropwise until a persistent cloudiness (turbidity) is observed.
-
Ratio Target: Typically 1:2 to 1:3 (EtOAc : Pet Ether).
-
-
Crystallization: Remove heat and allow the flask to cool slowly to room temperature over 2 hours.
-
Optional: Cool further to 4°C for maximum yield.
-
-
Collection: Filter the white crystals via vacuum filtration.
-
Wash: Wash the filter cake with cold 1:3 EtOAc/Pet Ether mixture.
-
Drying: Dry under vacuum (< 50 mbar) at 40°C to constant weight.
Figure 2: Process flow for the purification of Boc-Glu-OH via antisolvent crystallization.
References
-
ChemicalBook. (2023). Boc-L-Glutamic acid Properties and Solubility Data. Retrieved from
-
MedChemExpress. (2024). N-Boc-L-glutamic acid Product Information. Retrieved from
-
PubChem. (2025).[6] 2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid (Compound Summary). National Library of Medicine. Retrieved from
-
BenchChem. (2025).[7] Purification of Boc-Protected Amino Acids by Recrystallization. Retrieved from
-
Sigma-Aldrich. (2024). Boc-Glu-OH Novabiochem Specification Sheet. Retrieved from
Sources
- 1. Boc-L-Glutamic acid price,buy Boc-L-Glutamic acid - chemicalbook [chemicalbook.com]
- 2. biorxiv.org [biorxiv.org]
- 3. 120341-33-5|2-((tert-Butoxycarbonyl)amino)pentanedioic acid|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Executive Summary: The Strategic Role of Boc-L-Glu
Topic: Technical Safety & Handling Architecture: Boc-L-Glutamic Acid Document Type: Technical Whitepaper / Advanced SDS Guide Target Audience: Senior Research Scientists, Process Chemists, and GLP Compliance Officers[1][2]
In the landscape of Solid-Phase Peptide Synthesis (SPPS), N-(tert-Butoxycarbonyl)-L-glutamic acid (Boc-L-Glu) acts as a critical building block.[1][3] While its GHS classification is often "non-hazardous," this label is deceptive in a high-precision research environment.[1] The true "hazard" of Boc-L-Glu lies not in acute toxicity, but in its physicochemical sensitivity —specifically its hygroscopic nature and susceptibility to spontaneous decarboxylation under improper thermal stress.[1]
This guide transcends the standard Safety Data Sheet (SDS). It synthesizes chemical safety with process integrity , ensuring that the handling of CAS 2419-94-5 not only protects the scientist but preserves the enantiomeric purity required for downstream therapeutic applications.
Part 1: Molecular Identity & Physicochemical Integrity
To handle a reagent safely, one must understand its physical limits.[1][2] Boc-L-Glu is a protected amino acid; the tert-butyl carbamate group renders the amine nucleophile inert, but the free carboxylic acids remain reactive (and acidic).[1]
Table 1: Critical Physicochemical Data
| Parameter | Specification | Technical Implication |
| CAS Number | 2419-94-5 | Unique identifier for inventory tracking. |
| Formula | MW: 247.25 g/mol .[1][3][4][5][6][7] Essential for stoichiometry calc. | |
| Appearance | White crystalline powder | Yellowing indicates oxidation or degradation.[1] |
| Melting Point | ~110–116 °C (dec.)[1] | Critical: Do not heat to dry. Decomposes near MP.[1][2] |
| Solubility | Soluble in DMF, DMSO, MeOH | High solubility facilitates SPPS; poor water solubility aids workup.[1][2] |
| pKa | ~3.8 (γ-COOH), ~4.3 (α-COOH) | Weakly acidic; incompatible with strong bases.[1] |
| Optical Rotation | Purity Check: Deviations indicate racemization.[1] |
Expert Insight: The melting point is a decomposition point.[1][2] Unlike Fmoc-amino acids which are generally more thermally robust, Boc-groups are acid-labile and thermally sensitive.[1] Never use a heat gun to dissolve Boc-L-Glu ; sonication is the only validated method for stubborn dissolution.[1]
Part 2: Hazard Dynamics & Risk Assessment
While regulatory bodies (OSHA/CLP) often classify Boc-L-Glu as Non-Hazardous , a "Safety-First" approach in drug development treats all bioactive intermediates as potential irritants.[1]
The "Invisible" Hazards[1][2]
-
Dust Explosion Potential: Like most fine organic powders, Boc-L-Glu falls under Storage Class 11 (Combustible Solids) .[1] Finely dispersed dust in a high-voltage environment (e.g., near mass spectrometers) presents a deflagration risk.[1]
-
Ocular & Respiratory Irritation: The free carboxylic acid moieties can irritate mucous membranes.[1][2]
-
Hidden Chemical Incompatibility:
GHS Precautionary Strategy (Self-Imposed)
Even if not legally mandated, adhere to these P-codes for GLP compliance:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5]
-
P280: Wear protective gloves/eye protection/face protection (Nitrile gloves, 0.11mm min thickness).[1][2]
-
P264: Wash skin thoroughly after handling.[1]
Part 3: Advanced Handling & Storage Protocol (The "Cold Chain")
The most common failure mode in peptide synthesis is not chemical incompatibility, but wet reagents .[1][2] Boc-L-Glu is hygroscopic.[1] If opened cold, atmospheric moisture condenses on the powder, hydrolyzing the Boc group over time or interfering with coupling agents (e.g., DIC/HOBt).[1][2]
Protocol: The "Equilibration Loop"
This protocol is self-validating: if the powder clumps, the protocol was violated.[1][2]
-
Retrieval: Remove the bottle from 2–8°C storage.
-
The Wait: Place the sealed bottle in a desiccator at room temperature for 30–60 minutes .
-
Aliquot: Weigh the required amount quickly in a fume hood.
-
Purge: Backfill the stock bottle with inert gas (Argon/Nitrogen) before resealing.[1]
-
Reseal: Parafilm the cap to prevent moisture ingress during re-refrigeration.[1]
Visual Workflow: Safe Handling Lifecycle
Figure 1: The "Equilibration Loop" ensures reagent integrity by preventing condensation-induced hydrolysis.[1]
Part 4: Synthesis Safety Context
In drug development, safety extends to the reaction vessel.[2] Boc-L-Glu is typically used in Boc/Benzyl strategies.[1]
The Deprotection Hazard (TFA)[1][2]
-
Process: Removal of the Boc group uses Trifluoroacetic Acid (TFA).[1][2][8]
-
Risk: TFA is corrosive and volatile.[1]
-
Control: Ensure Boc-L-Glu is fully dissolved before adding TFA. Incomplete dissolution can lead to "gummy" precipitates that trap TFA, posing a delayed burn hazard during workup.[1][2]
Coupling Activation
-
Reagents: DIC/HOBt or HATU/DIPEA.[1]
-
Safety Note: When mixing Boc-L-Glu with DIPEA (base), a mild exotherm may occur.[1] Add base slowly to prevent thermal degradation of the Boc moiety.[2]
Part 5: Emergency Response & Disposal
First Aid Interventions
-
Eye Contact: Flush with water for 15 minutes.[1] Causality: Acidic residues can cause corneal clouding if not neutralized by physiological saline.[1]
-
Skin Contact: Wash with soap and water.[1][5][9] Do not use alcohol (increases permeability).[1]
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical attention.
Waste Management Stewardship
Disposal must align with the chemical nature of the waste stream.[1][2]
| Waste Stream | Classification | Disposal Protocol |
| Solid Waste | Contaminated Solids | Double-bag in yellow biohazard/chemical bags.[1] Incineration recommended.[1] |
| Liquid (Synthesis) | Halogenated Organic | If DCM/TFA is used.[1] |
| Liquid (Rinses) | Non-Halogenated | If Ethanol/Methanol is used for cleaning.[1] |
| Spill Cleanup | Hazardous Debris | Sweep up (avoid dust).[1][5][10] Place in closed container. Wash area with 10% |
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Boc-Glu-OH (Product 15345). Merck KGaA.[1][2] Link[1][2]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 433622, N-(tert-Butoxycarbonyl)-L-glutamic acid. Link
-
Santa Cruz Biotechnology. (2024).[1][6] Boc-Glu-OH Safety Data Sheet (CAS 2419-94-5).[1][3][4][6] Link[1][2]
-
Bachem. (2023).[1] Handling and Storage Guidelines for Peptides and Amino Acid Derivatives. Link
-
Thermo Fisher Scientific. (2024).[1][10] Chemical Resistance and Compatibility Guide for N-Protected Amino Acids. Link
Sources
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- 2. bg.cpachem.com [bg.cpachem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Boc-L-Glutamic acid price,buy Boc-L-Glutamic acid - chemicalbook [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. fishersci.com [fishersci.com]
The Chiral Divide: A Technical Guide to Boc-L-Glu-OH vs. Boc-D-Glu-OH
Here is an in-depth technical guide regarding the isomeric distinction between Boc-L-Glu-OH and Boc-D-Glu-OH, structured for researchers and drug development professionals.
Executive Summary
In the architecture of peptide therapeutics, the stereochemical configuration of amino acid building blocks is not merely a structural detail—it is a functional determinant.[1] Boc-L-Glu-OH (N-
This guide analyzes the physicochemical, synthetic, and pharmacological distinctions between these isomers, providing actionable protocols for their characterization and application in peptidomimetic drug design.
Molecular Architecture & Stereochemistry[2]
The core difference lies at the
Stereochemical Configuration[2][4]
-
Boc-L-Glu-OH: The natural isomer. In the Fischer projection, the amino group is on the left. It corresponds to the (S)-configuration (except for Cysteine) in the Cahn-Ingold-Prelog (CIP) system.
-
Boc-D-Glu-OH: The non-natural isomer (in mammalian proteins). The amino group is on the right. It corresponds to the (R)-configuration.[2]
Key Structural Insight: The side chain (
Visualization: The Mirror Image Relationship
The following diagram illustrates the stereochemical inversion at the
Figure 1: Stereochemical inversion at the alpha-carbon between L and D isomers.
Physicochemical Profile
Precise characterization is required to prevent feedstock errors in synthesis.[2] While melting points can be similar, Specific Optical Rotation (SOR) is the definitive identification parameter.[2]
Comparative Data Table
| Property | Boc-L-Glu-OH | Boc-D-Glu-OH |
| CAS Number | 2419-94-5 | 34404-28-9 |
| Molecular Formula | ||
| Molecular Weight | 247.25 g/mol | 247.25 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Melting Point | ~110 °C (dec.) | 108–115 °C |
| Specific Rotation | -14.5° ± 2° (c=1, MeOH) | +13.5° ± 2° (c=1, MeOH) |
| Solubility | Soluble in MeOH, EtOH, DMF | Soluble in MeOH, EtOH, DMF |
Critical Note on Purity: Commercial sources often supply these as the free dicarboxylic acid.[2] For SPPS, the
Synthetic Utility & Racemization Risks[2][5][6]
In peptide synthesis, the choice between L and D isomers dictates the secondary structure of the final peptide. However, the coupling process itself introduces a risk of racemization (conversion of L to D or vice versa), particularly when activating the carboxylic acid.
The Racemization Mechanism (Oxazolone Formation)
When the
Risk Factor: Boc-amino acids are generally less prone to racemization than N-acyl amino acids (like Acetyl-Glu), but the risk persists during slow couplings or if base is present in excess.
Figure 2: Oxazolone-mediated racemization pathway during peptide coupling.
Protocol: Racemization-Free Coupling
To couple Boc-L/D-Glu-OH without losing chiral integrity, use suppressors like HOBt (Hydroxybenzotriazole) or HOAt.[2][5]
-
Reagents:
-
Procedure:
Biological & Pharmacological Implications[1][2][3][4][7][8][9][10]
The selection of L vs. D isomers is a strategic decision in peptidomimetic drug design.
Proteolytic Stability (The "D" Advantage)
Endogenous proteases (trypsin, chymotrypsin, pepsin) are stereoselective for L-amino acid bonds.[2]
-
L-Glu: Rapidly degraded in plasma.[2]
-
D-Glu: unrecognized by most mammalian proteases.[2] Incorporating Boc-D-Glu-OH into a peptide sequence can significantly extend the plasma half-life (
) of the drug.[4]
Receptor Affinity & Conformation[2]
-
Agonist vs. Antagonist: Switching L-Glu to D-Glu often changes a peptide from an agonist to an antagonist (or vice versa) by altering the side-chain vector.
-
Reverse-Turn Induction: D-amino acids are often used to force "beta-turn" structures in linear peptides, stabilizing the bioactive conformation.
Experimental Protocol: Chiral Purity Analysis
To verify the isomeric purity of your starting material or final product, standard C18 HPLC is insufficient. You must use Chiral HPLC.[2]
Method: Ligand-Exchange or Polysaccharide Column
Objective: Separate Boc-L-Glu-OH from Boc-D-Glu-OH.
System: HPLC with UV detection (210 nm). Column: Chiralpak AD-H or Crownpak CR(+) (Daicel).[2]
-
Note: Crownpak is excellent for free amino acids; Chiralpak AD/OD is better for N-protected derivatives.
Protocol (Chiralpak AD-H):
-
Mobile Phase: n-Hexane / Isopropanol / TFA (90 : 10 : 0.1).[2]
-
TFA is critical to suppress ionization of the free carboxylic acids, ensuring sharp peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Sample Prep: Dissolve 1 mg of Boc-Glu-OH in 1 mL of mobile phase.
-
Expected Result:
-
The enantiomers will elute at distinct retention times due to differential interaction with the chiral stationary phase.
-
Calculate Enantiomeric Excess (ee%) :
[2]
-
References
-
Chem-Impex International. (n.d.).[2] Boc-D-glutamic acid - Product Analysis. Retrieved from
-
Sigma-Aldrich. (n.d.).[2] Boc-Glu-OH Product Specification. Retrieved from
-
National Institutes of Health (NIH). (2021).[2] D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? PMC.[2] Retrieved from
-
BenchChem. (2025).[2] Application Notes and Protocols for the Activation of Boc-N-Me-D-Glu-OH in Peptide Coupling. Retrieved from
-
Stein, R. L. (n.d.).[2] Mechanism of Enzymatic and Non-Enzymatic Racemization. Journal of Organic Chemistry.
Sources
The Thermodynamic and Ionization Profile of 2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid (Boc-Glu-OH)
Executive Summary
In the realm of solid-phase peptide synthesis (SPPS) and rational drug design, understanding the precise ionization behavior of protected amino acids is non-negotiable. 2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid , universally known as Boc-Glu-OH or N-Boc-L-glutamic acid, is a critical building block[1]. Because it possesses two free carboxylic acid moieties—the
This whitepaper provides an in-depth technical analysis of the
Mechanistic Insight: The Electronic Effect of Boc Protection
To understand the
When the
-
Loss of Positive Charge: The formal positive charge of the amine is neutralized, forming a carbamate.
-
Attenuated Inductive Effect: The carbamate (-NH-Boc) is a significantly weaker electron-withdrawing group than the -NH
group. Consequently, the conjugate base of the -COOH is less stabilized, causing a marked increase in the (making it a weaker acid)[2]. -
Distance-Dependent Attenuation: The
-COOH is separated from the -carbon by two methylene groups (-CH -CH -). Because inductive effects decay rapidly over -bonds, the -COOH experiences minimal electronic perturbation from the Boc protection. Its remains relatively close to that of native glutamic acid[3].
Quantitative Data Summary
The table below summarizes the thermodynamic shifts. By utilizing mono-protected derivatives like Boc-Glu-OtBu (where the
| Compound | Electronic State of Amine | |||
| L-Glutamic Acid | 2.19 | 4.25 | 9.67 | Zwitterionic (-NH |
| Boc-Glu-OH | ~3.83 | ~4.48 | N/A | Neutral Carbamate (-NH-Boc) |
Data derived from predictive thermodynamic models and isolated ester derivatives[2],[3].
Application Insights: Why Matters
In Boc-Glu-OH, the difference between the two acid dissociation constants (
Because
Experimental Methodology: Potentiometric Determination of
Because Boc-Glu-OH exhibits limited solubility in purely aqueous media at low pH (when fully protonated), standard aqueous titration is insufficient. The following self-validating protocol utilizes a co-solvent system (Water/Methanol) and the Yasuda-Shedlovsky extrapolation to determine the true aqueous
Step-by-Step Protocol
Step 1: System Calibration
-
Calibrate a high-precision glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of
. -
Verify the Nernstian slope of the electrode (must be
).
Step 2: Sample Preparation
-
Accurately weigh 0.1 mmol of Boc-Glu-OH[1].
-
Dissolve the sample in 50 mL of a Methanol/Water mixture (e.g., 30% v/v MeOH) to ensure complete solvation of the fully protonated species.
-
Add NaCl to achieve a background ionic strength of
(mimicking physiological conditions and stabilizing activity coefficients).
Step 3: Potentiometric Titration
-
Submerge the electrode and a temperature probe into the solution.
-
Purge the titration vessel with inert Nitrogen (
) gas for 10 minutes to eliminate dissolved , which would form carbonic acid and skew the titration curve. -
Titrate using standardized
(carbonate-free) in increments. -
Record the pH after equilibrium is reached for each aliquot (
).
Step 4: Data Deconvolution & Extrapolation
-
Because
, standard inflection point analysis (first derivative) will fail to resolve the two constants. -
Apply the Bjerrum formation function (
) via non-linear least-squares regression to deconvolute and from the overlapping buffer regions. -
Repeat the titration at 40%, 50%, and 60% Methanol. Plot the apparent
( ) against the inverse dielectric constant ( ) of the solvent mixtures (Yasuda-Shedlovsky plot) and extrapolate to of pure water to find the absolute aqueous .
Workflow Visualization
Workflow for the potentiometric determination of Boc-Glu-OH pKa values.
References
- CookeChem. "Boc-L-Glutamic acid , 98% , 2419-94-5".
- ChemicalBook. "24277-39-2 | CAS DataBase" (Boc-Glu-OtBu).
- PubChem. "N-Boc-D-Glutamic acid 5-benzyl ester".
- TCI Chemicals. "N-(tert-Butoxycarbonyl)-L-glutamic Acid".
Sources
Technical Guide: Synthesis Pathways for 2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid
Executive Summary
Target Molecule: N-Boc-L-Glutamic Acid (Boc-Glu-OH)
CAS Registry Number: 2419-94-5
Molecular Formula:
This technical guide details the synthesis of N-Boc-L-Glutamic acid, a critical intermediate in solid-phase peptide synthesis (SPPS) and peptidomimetic drug design. While the protection of the
This guide presents two validated pathways: the industry-standard Schotten-Baumann Protocol (solution phase) and a Mechanochemical Protocol (green/solid-state), ensuring reproducibility and high purity.
Part 1: Strategic Analysis & Chemical Identity
Structural Challenges
The synthesis target is the N-protected dicarboxylic acid. Success depends on managing the zwitterionic nature of the starting material (L-Glutamic acid).
- -COOH pKa: ~2.10
- -COOH pKa: ~4.07
-
-
pKa: ~9.47
To selectively react the amine with Di-tert-butyl dicarbonate (
The Critical Risk: Lactamization
Improper acidification during workup can catalyze the intramolecular attack of the
Part 2: The Gold Standard – Schotten-Baumann Protocol
This pathway utilizes a biphasic solvent system to solubilize the zwitterionic amino acid while introducing the lipophilic Boc anhydride.
Reaction Mechanism
The reaction follows a nucleophilic acyl substitution.[1][2] The base (NaOH) deprotonates the ammonium species (
Figure 1: Mechanistic pathway of amine protection under basic conditions.
Detailed Methodology
Reagents:
-
L-Glutamic Acid (10.0 g, 68.0 mmol)
-
Di-tert-butyl dicarbonate (
) (16.3 g, 74.8 mmol, 1.1 eq) -
Sodium Hydroxide (NaOH) (2.0 M solution)
-
Solvent: 1,4-Dioxane/Water (1:1 v/v) or THF/Water
Step-by-Step Protocol:
-
Solubilization: In a 500 mL round-bottom flask, suspend L-Glutamic acid in 70 mL of water.
-
Basification: Add 2.0 M NaOH dropwise with vigorous stirring until the solution becomes clear and the pH stabilizes at 10.5–11.0 .
-
Why: This converts both carboxylic acids to carboxylates (
) and the ammonium to the free amine ( ).
-
-
Addition: Dissolve
in 70 mL of 1,4-dioxane. Add this solution dropwise to the aqueous amino acid mixture over 30 minutes. -
Reaction Monitoring: Stir at room temperature (23°C) for 12–18 hours.
-
Critical Control: Monitor pH periodically. As the amine reacts, the pH may drop. Maintain pH > 9 by adding small aliquots of NaOH.
-
-
Workup (Extraction):
-
Wash the alkaline reaction mixture with diethyl ether (
mL) to remove unreacted and tert-butanol. Discard the organic layer. The product is in the aqueous phase as the disodium salt.
-
-
Acidification & Isolation:
-
Cool the aqueous phase to 0°C in an ice bath.
-
Slowly acidify with 1.0 M KHSO
or HCl to pH 2–3 . -
Observation: The product, N-Boc-L-Glutamic acid, will precipitate or form an oil.
-
Extract with Ethyl Acetate (
mL).
-
-
Drying: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo.
Part 3: Green Alternative – Mechanochemical Synthesis[3]
For laboratories prioritizing Green Chemistry principles (solvent minimization), a ball-milling approach is highly effective for Boc protection.
Protocol
Reagents: L-Glutamic acid (1.0 eq),
-
Grinding: Place solid reagents in a stainless steel jar with stainless steel balls (ball-to-reactant ratio 20:1 by weight).
-
Milling: Mill at 25 Hz for 20–60 minutes.
-
Workup: Dissolve the resulting paste in water. The unreacted
is insoluble. Wash with ether (optional) and acidify the aqueous layer to precipitate the product.
Part 4: Purification & Characterization
Achieving pharmaceutical-grade purity requires removing the specific impurity: unreacted glutamic acid and potential pyroglutamate byproducts.
Crystallization Workflow
While column chromatography can be used, crystallization is preferred for scalability.
Figure 2: Crystallization workflow for purification of Boc-amino acids.
Quantitative Data Summary
| Parameter | Schotten-Baumann (Solution) | Mechanochemical (Solid State) |
| Yield | 85 – 92% | 90 – 98% |
| Reaction Time | 12 – 18 Hours | 20 – 60 Minutes |
| Purity (HPLC) | > 98% (post-cryst.) | > 95% (crude) |
| Atom Economy | Moderate (Solvent waste) | High |
| Scalability | High (Kg scale) | Low/Medium (Batch limit) |
Validation (QC Criteria)
-
1H NMR (
or ): Look for the tert-butyl singlet at 1.4 ppm (9H). Ensure the integration of the -proton ( ~4.0 ppm) matches. -
TLC: Mobile phase n-Butanol:Acetic Acid:Water (3:1:1). Stain with Ninhydrin.
-
Note: The product (Boc-protected) will not stain with Ninhydrin unless heated vigorously to deprotect it first. The starting material (free Glu) will stain purple immediately. Absence of purple spot = full conversion.
-
Part 5: Troubleshooting & Safety
Common Failure Modes
-
Low Yield: Usually due to insufficient pH control. If pH < 9 during reaction, the amine remains protonated (
) and cannot attack . -
Oil Formation: N-Boc-Glutamic acid often isolates as a viscous oil. To induce crystallization, use a seed crystal or scratch the glass surface after adding hexane.
-
Boc Removal (Unwanted): Avoid heating > 40°C during the acidification step. The Boc group is acid-labile, and heat accelerates deprotection.
Safety
- : Toxic if inhaled. Causes severe eye irritation. Handle in a fume hood.
-
Dioxane: Suspected carcinogen. Use THF as a safer alternative if possible.
References
-
BenchChem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines. (2025).[2][3][4][7] Retrieved from
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O).[2][8][9] Retrieved from
-
Struš, C., et al. Solvent-Free Mechanochemical Synthesis of N-Protected Amino Acids. (2017). ACS Sustainable Chemistry & Engineering.[10]
- Organic Syntheses.General procedures for Boc protection. Coll. Vol. 6, p. 203.
-
Google Patents. CN112661672A - Crystallization method of Boc-amino acid. (2021).[11] Retrieved from
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O) [vi.bzchemicals.com]
- 10. fulir.irb.hr [fulir.irb.hr]
- 11. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Note: Advanced Protocol for Solid-Phase Peptide Synthesis Using Boc-Glu-OH
Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, in situ neutralization, and anhydrous HF cleavage strategies for Boc-SPPS.
Introduction & Mechanistic Grounding
While the base-labile Fmoc strategy dominates routine peptide synthesis, the acid-labile tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy remains indispensable for synthesizing long, aggregation-prone hydrophobic sequences and generating C-terminal thioesters for Native Chemical Ligation (NCL)[1][2]. Boc-SPPS relies on a quasi-orthogonal protection scheme: the Nα-Boc group is removed by trifluoroacetic acid (TFA), while side-chain protecting groups and the peptide-resin anchor require highly acidic anhydrous hydrogen fluoride (HF) for final cleavage[1][3].
Incorporating Glutamic Acid (Glu) into a Boc-SPPS workflow requires specialized mechanistic considerations. During the repeated acidic TFA deprotection cycles, N-terminal glutamic acid residues are highly susceptible to intramolecular cyclization[1][4]. The free N-terminal amine attacks the γ-carboxylic acid side chain, forming a 5-membered lactam ring known as pyroglutamate (pGlu)[4]. This side reaction results in a truncated, unreactive N-terminus and a characteristic mass loss of 18 Da, effectively terminating chain elongation[1]. To build a self-validating and robust synthesis system, the γ-carboxylic acid must be rigorously protected, typically as a benzyl ester (Boc-Glu(OBzl)-OH), to sterically and electronically prevent this cyclization[4].
Protective Group Strategy & Resin Selection
To prevent premature cleavage of the peptide from the solid support during repeated TFA exposure, the PAM (phenylacetamidomethyl) resin is utilized instead of the traditional Merrifield resin[3]. The electron-withdrawing acetamido group of the PAM linker provides a 100-fold increase in acid stability[3].
Table 1: Quantitative & Qualitative Comparison of Glu Protecting Groups in Boc-SPPS
| Protecting Group | Structure / Modification | Acid Stability (TFA) | HF Cleavage Mechanism | Primary Advantage / Causality |
| Boc-Glu(OBzl)-OH | Benzyl ester (Bzl) | Moderate-High | SN1 / SN2 | Standard protection; prevents pGlu formation[4]. |
| Boc-Glu(OcHex)-OH | Cyclohexyl ester (cHex) | Very High | SN1 | Superior resistance to premature TFA cleavage during syntheses of >30 amino acids. |
| Unprotected Glu | Free γ-carboxylic acid | N/A | N/A | Highly prone to cyclization; results in -18 Da pGlu chain termination[1]. |
The In Situ Neutralization Paradigm
Historically, Boc-SPPS employed a discrete neutralization step (e.g., 5% DIPEA in DCM) after TFA deprotection to free the N-terminal amine[5]. However, neutralizing the peptide-resin before the introduction of the next amino acid allows the free amine chains to hydrogen-bond with one another, causing severe intermolecular aggregation and resin shrinkage.
To circumvent this, the modern protocol utilizes in situ neutralization , pioneered by Kent and Alewood[6]. In this self-validating system, the discrete basic wash is eliminated. The resin remains as a protonated TFA salt until a highly activated Boc-amino acid (activated via HATU) and a large excess of base (DIPEA) are added simultaneously[5]. Neutralization and coupling occur concurrently (in situ), trapping the peptide in a solvated state and driving the coupling reaction to completion in under 5 minutes[5].
Caption: Workflow of Boc-SPPS using in situ neutralization to prevent sequence-dependent aggregation.
Experimental Protocols
Protocol A: Fast-Boc Deprotection and In Situ Neutralization Coupling
Note: This protocol outlines a single cycle of amino acid addition using the Fast-Boc strategy[5].
-
Resin Preparation: Swell the Boc-amino acid-PAM resin (0.5 mmol scale) in Dimethylformamide (DMF) for 10 minutes.
-
Deprotection: Drain the solvent. Add 100% TFA (approx. 10 mL/g resin) and agitate for exactly 2 minutes[5]. Causality: A short, concentrated TFA burst efficiently removes the Boc group while minimizing premature cleavage of the PAM linker.
-
Washing: Filter the resin and wash rapidly with DMF (3 × 1 min) to remove excess TFA[5]. Do not use a basic wash.
-
Pre-activation: In a separate reaction vessel, dissolve Boc-Glu(OBzl)-OH (3 equivalents based on resin loading) and HATU (3 equivalents) in a minimal volume of DMF. Add DIPEA (6 equivalents) and mix for 1–2 minutes to form the active ester[5].
-
Coupling: Transfer the pre-activated Boc-Glu(OBzl)-OH solution to the TFA-salt resin. Agitate vigorously for 5 minutes[5].
-
Post-Coupling Wash: Filter the resin and wash with DMF (3 × 1 min)[5]. Perform a qualitative Ninhydrin (Kaiser) test to ensure complete coupling (beads should remain colorless).
Protocol B: Low-High Anhydrous HF Cleavage
Standard HF cleavage (90% HF) proceeds via an SN1 mechanism, generating highly reactive carbocations from protecting groups (like the benzyl cation from OBzl) which can irreversibly alkylate sensitive residues[3]. To prevent this, the Tam and Merrifield "Low-High" HF protocol is utilized[3].
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, well-ventilated Teflon HF cleavage apparatus[2][3].
-
Preparation: Transfer the fully elongated, N-terminally deprotected, and dried peptide-resin to the Teflon HF reaction vessel[2].
-
Low HF Step (SN2 Cleavage): Add p-cresol and dimethyl sulfide (DMS). Cool the vessel to 0 °C. Distill anhydrous HF into the vessel to achieve a final ratio of HF:DMS:p-cresol (25:65:10 v/v/v)[3]. Stir at 0 °C for 2 hours[3]. Causality: The high concentration of DMS alters the cleavage mechanism to SN2, safely removing the OBzl group from Glu without forming free carbocations[3].
-
Evaporation: Evaporate the HF and DMS under high vacuum at 0 °C[3].
-
High HF Step (SN1 Cleavage): Add additional p-cresol. Distill fresh HF into the vessel to achieve a ratio of HF:p-cresol (90:10 v/v)[3]. Stir at 0 °C for 45–60 minutes[3]. Causality: The strong SN1 conditions are required to cleave the resistant PAM linker, releasing the fully deprotected peptide[3].
-
Workup: Evaporate the HF under vacuum. Precipitate and wash the cleaved peptide using cold diethyl ether to remove organic scavengers[2][3]. Extract the peptide with aqueous acetonitrile and lyophilize for downstream HPLC purification[3].
Caption: Low-High HF cleavage mechanism and prevention of pyroglutamate formation.
References
-
BenchChem. A Researcher's Guide to Fmoc-Glu-OH vs. Boc-Glu-OH in Solid-Phase Peptide Synthesis.1
-
ChemPep. Boc Solid Phase Peptide Synthesis.3
-
Jadhav, K. B., et al. (Nature Protocols / PMC). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.2
-
Peptide.com. Amino Acid Derivatives for Peptide Synthesis.4
-
Sigma-Aldrich. Boc-Glu-OBzl Product Documentation & Peer Reviewed Papers.
-
Kent, S. B. H., & Alewood, D. (PubMed). In Situ Neutralization Protocols for Boc-SPPS.6
-
Aapptec. Technical Support Information Bulletin 1163: Fast-Boc Deprotection and Coupling with In Situ Neutralization.5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Coupling Conditions for 2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid (Boc-Glu-OH)
Executive Summary & Chemical Context[3][4][5][6][7][8][9][10][11]
The molecule 2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid is systematically known as N-
In peptide synthesis and medicinal chemistry, the direct coupling of this specific free diacid presents a critical chemo-selectivity challenge.[2] Because the molecule possesses two unprotected carboxylic acid groups (
This guide provides protocols for two distinct scenarios:
-
Scenario A (Standard): Coupling a side-chain protected derivative (e.g., Boc-Glu(OBzl)-OH), which is the industry standard for linear peptide synthesis.[1][2]
-
Scenario B (Advanced): Handling the free diacid (Boc-Glu-OH) for specific applications like symmetric anhydride formation or branched conjugation.[1][2]
Critical Chemistry: The Activation Paradox
Before attempting coupling, it is mandatory to understand the thermodynamic trap inherent to Boc-Glu-OH.[1]
The Glutarimide/Anhydride Trap
When activating agents (like DCC or DIC) are applied to the free diacid, the
-
Consequence: If an amine is added to this anhydride, it attacks indiscriminately at either the
or position, yielding a mixture of isomers ( -amide and -amide) that are difficult to separate.[2]
Mechanistic Pathway (Graphviz)[2]
Figure 1: The risk of activating free Boc-Glu-OH.[1][2] Without side-chain protection, cyclic anhydride formation leads to regio-isomeric mixtures.[1][2]
Reagent Selection Guide
For robust coupling, the choice of reagent depends on the protection strategy.
| Reagent Class | Recommended Reagents | Best Use Case | Notes |
| Carbodiimides | DIC / Oxyma Pure | Solid Phase (SPPS) | The Gold Standard.[1][2] Low racemization.[2][3][4][5][6] Oxyma is safer and more efficient than HOBt.[2] |
| Carbodiimides | EDC / HOBt | Solution Phase | EDC urea byproduct is water-soluble, simplifying workup.[1] |
| Uronium Salts | HATU / HOAt | Difficult Couplings | High reactivity.[2] Warning: Requires base (DIEA); excess base causes racemization of Boc-Glu derivatives.[1] |
| Phosphonium | PyBOP | Slow Amines | Good alternative if uronium salts fail; avoids guanidinylation of free amines.[2] |
Protocol A: Standard Coupling (Side-Chain Protected)
Target Molecule: Boc-Glu(OBzl)-OH (Benzyl ester protection) or Boc-Glu(OcHex)-OH (Cyclohexyl ester).[1][2]
Context: This is the mandatory approach for synthesizing linear peptides to ensure the bond forms only at the
Materials
-
Amino Acid: Boc-Glu(OBzl)-OH (1.2 – 2.0 equivalents relative to amine).[1][2]
-
Activator: EDC[1][2][5][7]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][2]
-
Additive: HOBt (Hydroxybenzotriazole) or Oxyma Pure.[2][8][5]
-
Solvent: DCM (Dichloromethane) or DMF (Dimethylformamide).[2][4][7]
-
Base: NMM (N-Methylmorpholine) - Optional, only if amine is a salt.[1][2]
Step-by-Step Workflow
-
Preparation:
-
Dissolve Boc-Glu(OBzl)-OH (1.1 eq) and HOBt (1.1 eq) in minimal dry DCM/DMF (ratio 10:1) at 0°C.
-
Note: The low temperature suppresses initial racemization.[2]
-
-
Activation:
-
Coupling:
-
Reaction:
-
Allow to warm to room temperature naturally.[2] Stir for 2–4 hours.
-
Monitoring: Check via TLC (Solution phase) or Kaiser Test (Solid phase).
-
-
Workup (Solution Phase):
Protocol B: Handling the Free Diacid (Boc-Glu-OH)[1]
Target Molecule: Free Boc-Glu-OH (Unprotected side chain).[1] Context: Used only when forming symmetric anhydrides or when the specific goal is to react both carboxyl groups (e.g., dendrimer synthesis).
Critical Warning
Do not use uronium salts (HATU/HBTU) with the free diacid; they will rapidly consume the reagent to form the cyclic anhydride and then stall or produce side products.
Method: Symmetric Anhydride Generation
This method converts Boc-Glu-OH into its reactive anhydride form, which can then be reacted with an amine.[1][2] Note that this will still produce a mixture of
-
Dissolution: Dissolve Boc-Glu-OH (2.0 eq) in dry DCM.
-
Dehydration: Add DIC (1.0 eq) dropwise at 0°C.
-
Filtration: If using DCC, filter off the insoluble urea precipitate.[2] If using DIC, the urea is soluble (proceed to next step).[5]
-
Reaction: Add the amine (0.8 eq) slowly.
-
Purification: You must separate the resulting regio-isomers (
vs ) using preparative HPLC.[2]
Experimental Workflow Diagram
Figure 2: Decision tree for processing Boc-Glutamic acid derivatives. Path A is the standard for peptide synthesis.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Racemization (D-isomer detected) | High pH during coupling (Base excess).[1][2] | Use Oxyma Pure instead of HOBt. Reduce base (DIEA) or switch to Collidine/NMM.[2][5] Pre-activate for < 2 mins.[2] |
| Incomplete Coupling | Steric hindrance or aggregation.[2][4] | Switch to HATU (requires protected side chain).[2] Double couple (repeat reaction). |
| Double Mass Peak (+18) | Glutarimide formation / Dehydration. | Avoid prolonged activation times. Ensure side chain is protected (OBzl). |
| Precipitate in DCM | Urea byproduct (if using DCC).[2] | Switch to EDC (water soluble urea) or DIC (DCM soluble urea).[2] |
References
-
Albericio, F., & El-Faham, A. (2018).[2] Oxyma Pure: An Efficient Additive for Peptide Synthesis.[2] Organic Process Research & Development. [2]
-
Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.
-
Sigma-Aldrich. (2024).[1][2] Boc-Glu(OBzl)-OH Product Specification and Properties.
-
Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews.
-
BenchChem. (2025).[2][4][8] Application Notes for Activation of Glutamic Acid Derivatives.
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. academic.oup.com [academic.oup.com]
- 3. An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jpt.com [jpt.com]
Application Notes and Protocols: Side-Chain Protection Strategies for Boc-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Side-Chain Protection in Peptide Synthesis
In the intricate process of peptide synthesis, the selective and temporary masking of reactive functional groups is paramount to achieving the desired peptide sequence with high fidelity and yield. For trifunctional amino acids such as glutamic acid (Glu), with its γ-carboxyl group, effective side-chain protection is a cornerstone of a successful synthetic strategy. The tert-butyloxycarbonyl (Boc) protecting group for the α-amino group is a staple in classical peptide synthesis, and the choice of a compatible and orthogonal protecting group for the glutamic acid side-chain is a critical decision that influences the entire synthetic workflow.[1][2]
This technical guide provides an in-depth exploration of common side-chain protection strategies for Boc-glutamic acid, offering a comparative analysis of widely used protecting groups. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for their installation and removal, and discuss potential side reactions and mitigation strategies.
The Logic of Orthogonal Protection
The concept of orthogonality is central to modern peptide chemistry. It refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one group while others remain intact.[3] This is particularly crucial when synthesizing complex peptides, such as those requiring on-resin cyclization or modification.[4][5]
The primary strategies for Boc-Glu-OH side-chain protection revolve around the use of esters that exhibit different lability profiles compared to the acid-labile Boc group. The most prevalent choices are the benzyl (Bzl) and tert-butyl (tBu) esters, each with its own set of advantages and disadvantages.
Core Strategies for Boc-Glutamic Acid Side-Chain Protection
The Benzyl (Bzl) Ester Strategy: A Classic Orthogonal Approach
The benzyl ester is a classic choice for protecting the γ-carboxyl group of glutamic acid. Its key advantage lies in its stability to the acidic conditions used for Boc group removal (e.g., trifluoroacetic acid, TFA), making it an excellent orthogonal protecting group in the Boc/Bzl strategy.[2]
Rationale for Use: The Bzl group is introduced to prevent the side-chain carboxyl group from participating in unwanted reactions during peptide coupling. Its removal is typically achieved by catalytic hydrogenation, conditions that do not affect the Boc group or other common protecting groups, thus preserving the integrity of the peptide chain.[6][7]
Workflow for Benzyl Ester Protection and Deprotection
Caption: Workflow for Boc-Glu(OBzl)-OH protection and deprotection.
Experimental Protocols
Protocol 1: Synthesis of Boc-L-Glu(OBzl)-OH
This protocol details the esterification of the γ-carboxyl group of Boc-L-glutamic acid with benzyl alcohol.
-
Materials:
-
Boc-L-glutamic acid (Boc-Glu-OH)
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve Boc-L-glutamic acid (1.0 eq) and p-toluenesulfonic acid monohydrate (0.1 eq) in toluene.
-
Add benzyl alcohol (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure Boc-L-Glu(OBzl)-OH.
-
Protocol 2: Deprotection of the Benzyl Ester by Catalytic Hydrogenation
This protocol describes the removal of the benzyl group from a glutamic acid-containing peptide.[8][9]
-
Materials:
-
Benzyl-protected peptide
-
Palladium on charcoal (10% Pd/C)
-
Methanol (MeOH) or a suitable solvent mixture (e.g., MeOH/H₂O/Acetic Acid)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
Dissolve the benzyl-protected peptide (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected peptide.
-
The tert-Butyl (tBu) Ester Strategy: Compatibility with Fmoc Chemistry
The tert-butyl ester is another widely used protecting group for the γ-carboxyl function of glutamic acid.[10] Its primary advantage is its stability under the basic conditions used for Fmoc group removal, making it highly compatible with Fmoc-based solid-phase peptide synthesis (SPPS).[1][7] In the context of Boc-SPPS, the tBu side-chain protection is removed concurrently with the N-terminal Boc group during the final cleavage from the resin with strong acid.[11]
Rationale for Use: The tBu group offers robust protection and is stable to a wide range of reagents used in peptide synthesis. Its removal under strong acidic conditions is often convenient as it coincides with the final cleavage step in Boc-SPPS.
Workflow for tert-Butyl Ester Protection and Deprotection
Caption: Workflow for Boc-Glu(OtBu)-OH protection and deprotection.
Experimental Protocols
Protocol 3: Synthesis of Boc-L-Glu(OtBu)-OH
This protocol describes the tert-butylation of the γ-carboxyl group of Boc-L-glutamic acid.[12]
-
Materials:
-
Boc-L-glutamic acid (Boc-Glu-OH)
-
Dichloromethane (DCM)
-
Isobutylene
-
Sulfuric acid (concentrated)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend Boc-L-glutamic acid (1.0 eq) in dichloromethane in a pressure-resistant flask.
-
Cool the suspension to -78°C (dry ice/acetone bath).
-
Carefully add condensed isobutylene (excess) to the flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Seal the flask and allow it to warm to room temperature, then stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully vent the flask in a fume hood to release excess isobutylene.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield Boc-L-Glu(OtBu)-OH.
-
Protocol 4: Deprotection of the tert-Butyl Ester with Trifluoroacetic Acid (TFA)
This protocol details the removal of the tBu group, typically performed concurrently with cleavage from the resin in SPPS.[13][14][15]
-
Materials:
-
tBu-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), thioanisole)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
-
Procedure:
-
Swell the tBu-protected peptide-resin in DCM in a reaction vessel.
-
Drain the DCM and add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Comparative Analysis of Protecting Groups
| Parameter | tert-Butyl (OtBu) | Benzyl (OBzl) |
| Deprotection Conditions | Strong acid (e.g., high concentration of TFA, HF)[7] | Catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids (e.g., HF)[6][7] |
| Key Advantages | High stability to base-labile Fmoc deprotection; compatible with standard cleavage from many resins.[7] | Orthogonal to acid- and base-labile protecting groups; useful in fragment condensation strategies.[7] |
| Potential Side Reactions | Formation of t-butyl cations that can alkylate sensitive residues (e.g., Trp, Met); potential for pyroglutamate formation.[6][7] | Requires an additional, orthogonal deprotection step; potential for incomplete removal.[6] |
| Suitability for Protected Fragments | No | Yes |
Side Reactions and Mitigation Strategies
A significant challenge in handling glutamic acid derivatives is the propensity for side reactions, most notably the formation of pyroglutamate.
Pyroglutamate Formation
Pyroglutamate (pGlu) is a cyclic lactam formed from an N-terminal glutamic acid or glutamine residue.[16] This intramolecular cyclization results in the loss of the N-terminal amino group, leading to a "capped" and often biologically inactive peptide.[16][17]
Mechanism of Pyroglutamate Formation
Caption: Mechanism of pyroglutamate formation from an N-terminal glutamic acid.
Prevention Strategies:
-
Coupling Conditions: Use of pre-activated esters or coupling reagents that minimize the time the N-terminal amino group is free can reduce the risk of cyclization.
-
Protecting Group Choice: The steric bulk of some side-chain protecting groups, like 2-phenylisopropyl (2-PhiPr), can help minimize pyroglutamate formation.[18]
-
Sequence Considerations: The risk of pyroglutamate formation is highest when glutamic acid is at the N-terminus. If possible, designing the synthetic strategy to add the N-terminal glutamic acid last can be beneficial.
Conclusion
The selection of a side-chain protecting group for Boc-glutamic acid is a strategic decision that must be tailored to the overall synthetic plan. The benzyl ester offers true orthogonality for the synthesis of protected fragments, while the tert-butyl ester provides convenience through its concurrent removal during the final cleavage step in Boc-SPPS. A thorough understanding of the chemistry behind each strategy, coupled with robust experimental protocols and an awareness of potential side reactions, will empower researchers to successfully synthesize complex glutamic acid-containing peptides for a wide range of applications in research and drug development.
References
- BenchChem. (2025). A Comparative Guide to Glutamic Acid Side-Chain Protecting Groups in Peptide Synthesis. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to Side-Chain Protecting Groups for Glutamic Acid in Peptide Synthesis. BenchChem Technical Support.
-
Peptide Chemistry. (2025). Pyroglutamate Formation in Peptides – Formation and Control. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Boc-Ala-Glu(OBzl)-OH. Retrieved from [Link]
- BenchChem. (2025). The 2-PhiPr Protecting Group for Glutamic Acid: An In-depth Technical Guide. BenchChem Technical Support.
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Thieme. (n.d.). 2.2.2.3 Substituted Benzyl Esters. In Science of Synthesis.
- Kumar, A., Singh, B., & Sharma, P. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(5), 755-760.
-
Lazo, J. S., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Organic & Biomolecular Chemistry, 19(30), 6664-6672. [Link]
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem Technical Support.
- Kent, S. B. H., et al. (n.d.). Experimental Procedures. The Royal Society of Chemistry.
-
Albericio, F., & Goodman, M. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2457–2504. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH. BenchChem Technical Support.
-
Burke, T. R., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Organic & Biomolecular Chemistry, 19(30), 6664-6672. [Link]
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
Kumar, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92291-92296. [Link]
- BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem Technical Support.
-
Burke, T. R., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Organic & Biomolecular Chemistry, 19(30), 6664-6672. [Link]
- BenchChem. (2025). In-Depth Technical Guide: Z-Glu(OBzl)-OH in Peptide Synthesis. BenchChem Technical Support.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
- Organic Syntheses. (n.d.). [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from http://www.orgsyn.org/demo.aspx?prep=v64p0047
-
Schilling, S., et al. (2006). Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. The FEBS Journal, 273(19), 4488-4497. [Link]
-
Taylor & Francis. (n.d.). Pyroglutamic acid – Knowledge and References. Retrieved from [Link]
-
Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]
- BenchChem. (2025). A Researcher's Guide to Fmoc-Glu-OH vs. Boc-Glu-OH in Solid-Phase Peptide Synthesis. BenchChem Technical Support.
-
Digital CSIC. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. Retrieved from [Link]
-
NIH. (2008). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. Retrieved from [Link]
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chempep.com [chempep.com]
- 12. Boc-L-glutamic acid 1-tert-butyl ester synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptidechemistry.org [peptidechemistry.org]
- 17. Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Precision Protocol: Mechanism of Boc Deprotection for Glutamic Acid Derivatives
Abstract
The removal of the tert-butyloxycarbonyl (Boc) group from glutamic acid derivatives presents a unique kinetic challenge in organic synthesis. While the primary acidolytic cleavage is straightforward, the presence of the
Part 1: Mechanistic Deep Dive
The Acidolytic Cleavage
The deprotection of Boc groups is an acid-catalyzed elimination reaction (E1-like mechanism). It does not require a nucleophile; rather, it relies on the instability of the protonated carbamate.
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (
). -
Fragmentation: The protonated intermediate collapses, cleaving the tert-butyl-oxygen bond. This releases the stable tert-butyl cation (
) and a carbamic acid intermediate.[1][2][3][4] -
Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates, releasing
and yielding the free amine as an ammonium salt.[1]
The Glutamic Acid Challenge: Pyroglutamate Formation
For glutamic acid, the deprotection landscape is complicated by the
-
The Trap: Upon neutralization or in weak acid, the
-amine attacks the -carbonyl carbon. -
The Result: Elimination of water (or alcohol) forms a stable 5-membered lactam ring: Pyroglutamic acid .
-
Critical Control Point: This cyclization is pH-dependent. It is slow in strong acid (where the amine is fully protonated,
) but accelerates rapidly as pH rises toward neutral ( ), where the nucleophilic free amine ( ) species exists.
Mechanistic Visualization
The following diagram illustrates the competing pathways: the desired deprotection versus the unwanted cyclization.
Figure 1: Mechanistic pathway of Boc deprotection showing the critical divergence point where improper neutralization leads to pyroglutamate formation.
Part 2: Reagent Selection & Strategy
The choice of acid dictates the workup strategy and the salt form of the product.[5]
| Feature | Trifluoroacetic Acid (TFA) | HCl in Dioxane/EtOAc |
| Mechanism | Solvolysis | Acidolysis in non-polar solvent |
| Scavengers | Required (e.g., TIPS, H2O) to prevent t-butylation of side chains. | Less critical (Cl- is nucleophilic), but often used. |
| Volatility | High (bp 72°C). Easy to remove. | High (gas). Solvent removal leaves solid. |
| Product Form | TFA Salt (Hygroscopic, often an oil). | HCl Salt (Often crystalline, stable). |
| Glu Risk | Moderate. TFA salts are acidic enough to suppress cyclization, but oils can trap acid/impurities. | Low. Immediate precipitation of the HCl salt removes the product from the reaction medium. |
Part 3: Experimental Protocols
Protocol A: Standard TFA Deprotection (Solution Phase)
Best for: General synthesis where side-chain protection (e.g., OBzl) must remain intact.
Materials:
-
Substrate: Boc-Glu(OBzl)-OH (or similar)
-
Reagent: TFA (Reagent Grade, >99%)
-
Solvent: Dichloromethane (DCM), Anhydrous[5]
-
Scavenger: Triisopropylsilane (TIPS) or Water
Step-by-Step:
-
Preparation: Dissolve the Boc-glutamate derivative (1 mmol) in DCM (5 mL).
-
Acidification: Cool to 0°C. Add TFA (5 mL) dropwise.
-
Note: A 1:1 TFA:DCM ratio is standard. For sensitive substrates, use a "Scavenger Cocktail" (95% TFA, 2.5% TIPS, 2.5% H2O).
-
-
Reaction: Stir at 0°C for 15 mins, then warm to room temperature. Monitor by TLC (ninhydrin stain) or LC-MS.[6] Reaction is typically complete in 30–60 mins.
-
Workup (CRITICAL):
-
Do NOT wash with aqueous base (NaHCO3). This will trigger pyroglutamate formation immediately.
-
Concentrate the mixture under reduced pressure (rotary evaporator) to an oil.
-
Co-evaporation: Add toluene (10 mL) and re-evaporate. Repeat 2-3 times. This azeotropically removes residual TFA.
-
-
Precipitation: Add cold Diethyl Ether or MTBE to the oily residue. Triturate (scratch the flask) to induce precipitation of the TFA salt.
-
Isolation: Filter the solid and dry under vacuum. Store as the TFA salt.
Protocol B: HCl in Dioxane (The "Dry" Method)
Best for: Generating stable, crystalline salts and minimizing cyclization risk.
Materials:
-
Substrate: Boc-Glu(OR)-OH
-
Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial solution)
-
Solvent: None (or minimal Dioxane/Ether if solubility is poor)
Step-by-Step:
-
Preparation: Place the Boc-glutamate derivative (1 mmol) in a round-bottom flask.
-
Reaction: Add 4.0 M HCl in Dioxane (5–10 equivalents, ~2.5 mL).
-
Observation: Evolution of CO2 gas will be observed.[3]
-
-
Stirring: Stir at room temperature. The product often precipitates out of the solution as the reaction proceeds (15–45 mins).
-
Completion: Verify by TLC (disappearance of starting material).
-
Isolation:
-
If solid precipitated: Dilute with dry diethyl ether (20 mL), filter, and wash with ether.
-
If no precipitate: Concentrate in vacuo, then triturated with ether/hexanes.
-
-
Result: The resulting Hydrochloride salt is highly stable and resistant to spontaneous cyclization if kept dry.
Part 4: Troubleshooting & Optimization
Preventing Pyroglutamate (The "Golden Rules")
If you observe a mass shift of -18 Da (loss of H2O) or -32 Da (loss of MeOH from ester), lactamization has occurred.
-
Avoid Aqueous Workups: Never partition a deprotected Glu derivative between water and organic solvent unless the pH is strictly maintained < 3.
-
Store as Salt: Always store the product as the HCl or TFA salt. Only neutralize immediately prior to the next coupling step.
-
Cold Neutralization: When using the deprotected Glu in a subsequent coupling:
Scavenger Cocktails
If your Glu derivative contains sensitive side chains (e.g., Boc-Glu(OtBu)-OH where you want to remove both groups), the tert-butyl cation concentration will be high.
-
Standard Cocktail: TFA / TIPS / H2O (95:2.5:2.5).
-
Why? Water traps the cation to form tert-butanol. TIPS traps carbocations to form silyl ethers. This prevents alkylation of the Glu
-carbon or aromatic rings if present in the peptide.
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal deprotection protocol based on side-chain chemistry.
References
-
Han, G., et al. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. Link
-
Lundt, B. F., et al. (1978). Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid. International Journal of Peptide and Protein Research, 12(5), 258-268. Link
-
Albert, J. S., & Hamilton, A. D. (1995). Stabilization of Helical Domains in Short Peptides Using Hydrophobic Interactions. Biochemistry, 34(3), 984-990. (Demonstrates HCl/Dioxane usage). Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. 3rd Ed., Wiley-Interscience. (The authoritative text on deprotection mechanics). Link
-
Sigma-Aldrich. Boc Resin Cleavage Protocol & Side Reactions. (Technical Bulletin). Link
Sources
Application Note: Regioselective Synthesis of Gamma-Esters from Boc-Glutamic Acid
[1]
Part 1: Strategic Analysis & Mechanism
The Challenge of Regioselectivity
The synthesis of gamma-esters from N-protected glutamic acid (Boc-Glu-OH) presents a classic problem in organic synthesis: differentiating between two carboxylic acid groups that possess similar pKa values but distinct steric and electronic environments.[1]
- -Carboxyl: Sterically hindered by the bulky N-Boc group but electronically activated by the inductive effect of the urethane nitrogen.[1]
- -Carboxyl: Sterically accessible but less electron-deficient.[1]
Direct esterification (e.g., Fischer esterification) typically yields a mixture of
The Anhydride Solution
The most robust protocol involves converting Boc-Glu-OH into Boc-glutamic anhydride (N-tert-butoxycarbonyl-L-glutamic anhydride).[1] This cyclic intermediate locks the molecule into a reactive conformation. The subsequent ring-opening with an alcohol (ROH) is regioselective, governed by the interplay of thermodynamics vs. kinetics and catalyst influence .
-
Kinetic Control (Base Catalysis): Strong nucleophilic attack (often catalyzed by bases like DMAP) tends to favor the more electrophilic
-carbonyl, leading to the unwanted -ester. -
Thermodynamic/Steric Control (The DCHA Method): The use of Dicyclohexylamine (DCHA) is the critical "insider" technique. The reaction of the anhydride with an alcohol in the presence of DCHA precipitates the DCHA salt of the
-ester . This precipitation drives the equilibrium toward the desired -isomer, preventing equilibration to the -isomer.[1]
Part 2: Experimental Protocols
Protocol A: Synthesis of Boc-Glutamic Anhydride
This intermediate is moisture-sensitive.[1] Ensure all glassware is flame-dried and solvents are anhydrous.[1]
Reagents:
-
Starting Material: Boc-Glu-OH (10.0 g, 40.5 mmol)[1]
-
Dehydrating Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (8.35 g, 40.5 mmol)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), Anhydrous (100 mL)
Step-by-Step Workflow:
-
Dissolution: Dissolve Boc-Glu-OH in anhydrous DCM (100 mL) in a round-bottom flask under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Activation: Add DCC (1.0 eq) portion-wise over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Precipitation: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature (20-25°C) and stir for an additional 2 hours. A thick white precipitate of Dicyclohexylurea (DCU) will form.
-
Filtration: Filter the mixture through a sintered glass funnel (or Celite pad) to remove the DCU byproduct. Wash the cake with a small volume of cold DCM.
-
Isolation: Concentrate the filtrate in vacuo (rotary evaporator, < 30°C bath) to approximately 20% of the original volume.
-
Crystallization: Add cold Hexane or Diethyl Ether to precipitate the anhydride. Filter and dry under high vacuum.
Protocol B: Regioselective Gamma-Esterification (The DCHA Salt Method)
This protocol targets the formation of Boc-Glu(OBzl)-OH (gamma-benzyl ester) as a representative example.[1] It can be adapted for other alcohols (OtBu, OMe).
Reagents:
-
Substrate: Boc-Glutamic Anhydride (prepared above) (2.29 g, 10 mmol)
-
Nucleophile: Benzyl Alcohol (1.2 eq, 1.3 g, 12 mmol)
-
Base/Trapping Agent: Dicyclohexylamine (DCHA) (1.1 eq, 2.0 mL)
-
Solvent: Diethyl Ether (Et2O) or THF (50 mL)
Step-by-Step Workflow:
-
Reaction Setup: Dissolve Boc-Glutamic Anhydride in anhydrous Diethyl Ether (50 mL).
-
Addition: Add Benzyl Alcohol (1.2 eq) followed immediately by Dicyclohexylamine (DCHA, 1.1 eq).
-
Incubation: Stir the mixture at 0°C for 2 hours , then allow to warm to room temperature overnight (12-16 hours).
-
Salt Formation: The DCHA salt of Boc-Glu(OBzl)-OH will precipitate out of the ether solution. This precipitation is the driving force for the regioselectivity.
-
Note: If no precipitate forms, cool the solution to -20°C or add a non-polar co-solvent (Hexane).
-
-
Filtration: Collect the precipitate by filtration. Wash thoroughly with cold ether to remove unreacted alcohol and any soluble
-ester byproducts.[1] -
Desalting (Liberation of Free Acid):
-
Suspend the solid salt in Ethyl Acetate (100 mL).
-
Wash with 10% Citric Acid or 0.5 N H2SO4 (3 x 50 mL) in a separatory funnel. Acid wash removes the DCHA base.
-
Wash the organic layer with Water (2x) and Brine (1x).
-
Dry over anhydrous Na2SO4 and concentrate in vacuo.
-
-
Final Product: The resulting oil or solid is the pure Boc-Glu(OBzl)-OH .[1]
Quantitative Summary Table
| Parameter | Value / Condition | Notes |
| Stoichiometry | 1.0 : 1.2 : 1.1 | Anhydride : Alcohol : DCHA |
| Temperature | 0°C | Cold start is crucial to suppress side reactions.[1] |
| Time | 16 Hours | Overnight stirring ensures thermodynamic equilibrium. |
| Typical Yield | 65 - 80% | Losses primarily during crystallization/washing.[1] |
| Regioselectivity | > 95:5 ( | High specificity due to salt precipitation. |
Part 3: Visualization & Logic
Reaction Mechanism & Pathway
The following diagram illustrates the critical bifurcation point where the DCHA salt strategy forces the pathway toward the Gamma-ester.
Caption: Mechanistic pathway highlighting the "Salt Driver" effect of DCHA in selecting the Gamma-ester.
Experimental Workflow
Caption: Step-by-step bench workflow for the synthesis of Boc-Glu(OR)-OH.
Part 4: Quality Control & Troubleshooting
-
TLC Monitoring:
-
Mobile Phase: Chloroform:Methanol:Acetic Acid (95:5:3).
-
Visualization: Ninhydrin (will be negative for Boc-protected amines) or Bromocresol Green (detects free carboxylic acids). The product should show a distinct spot differing from the starting material (Rf ~0.5).
-
-
NMR Validation (
H-NMR in CDCl ):-
Look for the diagnostic Boc singlet at
1.44 ppm (9H). -
Verify the ester group (e.g., Benzyl protons: singlet at
5.1 ppm, 2H). -
Critical Check: The
-proton signal should be a multiplet around 4.2-4.5 ppm.[1] The integration of the ester protons vs. the Boc protons confirms mono-esterification.
-
-
Common Pitfalls:
-
Formation of Pyroglutamate: If the anhydride is heated too high or left too long without alcohol, it can cyclize to N-Boc-pyroglutamic acid.[1] Keep temperatures low.
-
Poor Precipitation: If the DCHA salt does not precipitate, the equilibrium may shift. Ensure the solvent is non-polar (Ether/Hexane) rather than polar (DCM/DMF) for the salt formation step.
-
References
-
Posner, J. (1990). Regioselective ring opening of N-protected glutamic anhydrides. Journal of Organic Chemistry .
-
Schwyzer, R., et al. (1960). Synthesis of gamma-esters of glutamic acid via the anhydride method. Helvetica Chimica Acta .
-
Sigma-Aldrich. (2023). Product Specification: Boc-Glu(OBzl)-OH. MilliporeSigma Technical Library .
-
BenchChem. (2025).[3][4] In-Depth Technical Guide: Z-Glu(OBzl)-OH in Peptide Synthesis. BenchChem Application Notes .
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc-Glu-OH Solubility in DMF
Topic: Troubleshooting solubility issues of N-alpha-t-Butoxycarbonyl-L-glutamic acid (Boc-Glu-OH) in Dimethylformamide (DMF). Audience: Researchers, Peptide Chemists, and Process Engineers.
Diagnostic Workflow
Before modifying your solvent system, you must identify the physical state of your starting material. Use this diagnostic tree to determine the root cause of the insolubility.
Figure 1: Diagnostic decision tree for isolating the cause of insolubility based on chemical form.
Core Troubleshooting Guide
Issue 1: The "Hidden" Salt Factor (DCHA)
User Question: I purchased Boc-Glu-OH, but the bottle says "Boc-Glu-OH·DCHA". It forms a suspension in DMF that won't clear up. Can I just heat it?
Technical Insight: You generally cannot use the Dicyclohexylamine (DCHA) salt directly in standard peptide coupling. Manufacturers often crystallize Boc-amino acids (especially Glutamic acid) as DCHA salts to improve shelf-life stability and crystallinity.
-
The Problem: The DCHA salt is bulky and ionic, leading to poor solubility in pure organic solvents like DMF. Furthermore, the DCHA amine is a base that can interfere with your activation chemistry (reacting with active esters).
-
The Fix: You must convert the salt to the free acid before attempting to dissolve it in DMF for coupling.
Protocol A: Conversion of DCHA Salt to Free Acid Do not skip this if you have the salt form.
| Step | Action | Technical Note |
| 1 | Suspend | Suspend the Boc-Glu-OH·DCHA salt in Ethyl Acetate (EtOAc).[1][2] Use approx. 10 mL/g. |
| 2 | Wash | Transfer to a separatory funnel. Wash with ice-cold 5% KHSO₄ or 10% Citric Acid (aqueous). |
| 3 | Extract | Shake vigorously. The DCHA will protonate and move to the aqueous layer; the Boc-Glu-OH (free acid) stays in the organic layer. Repeat wash 2x. |
| 4 | Dry | Wash the organic layer with brine, dry over MgSO₄, filter, and evaporate the EtOAc in vacuo. |
| 5 | Dissolve | The resulting oil or solid is the free acid.[1] It will now dissolve readily in DMF.[3] |
Issue 2: Aggregation of the Free Acid
User Question: I definitely have the free acid (Boc-Glu-OH), but it looks like a cloudy gel in DMF. Why?
Technical Insight: Glutamic acid derivatives possess two carboxylic acid groups (alpha and gamma) and an amide backbone. In non-polar or moderately polar solvents, these groups act as both hydrogen bond donors and acceptors.
-
Mechanism: They form intermolecular hydrogen bond networks (dimers or oligomers), creating a "gel-like" state rather than a true solution. This is similar to the "beta-sheet" aggregation seen in growing peptide chains.
-
The Fix: You must disrupt the Hydrogen Bonding Network.
Protocol B: Solubilization Strategies
Method 1: The "Base Trick" (Recommended for Coupling) If you are about to perform a coupling reaction, you will likely add a tertiary base (DIPEA or NMM).
-
Add your Boc-Glu-OH to DMF (it may look cloudy).
-
Add your coupling reagents (e.g., HBTU/HATU).
-
Add the base (DIPEA) required for the reaction (usually 2.0 - 3.0 equivalents).
-
Result: The solution should turn clear almost immediately. The base deprotonates the carboxylic acid, creating a repulsive negative charge that breaks the H-bond aggregates.
Method 2: Chaotropic Salts (For Analysis/Stock Solutions) If you cannot add base (e.g., for analysis), add Lithium Chloride (LiCl) .
-
Prepare a 5% (w/v) solution of LiCl in DMF.
-
Use this solvent to dissolve the Boc-Glu-OH.
-
Mechanism: Lithium ions coordinate with the peptide backbone oxygens, disrupting intermolecular H-bonds.
Issue 3: Chemical Instability (Pyroglutamate Formation)
User Question: Can I just heat the DMF solution to 60°C to dissolve it?
Technical Insight: NO. Heating Boc-Glu-OH, especially in DMF, poses a severe chemical risk: Cyclization .
-
The free gamma-carboxyl group can attack the amide nitrogen of the backbone (even with the Boc group present, though less likely than Fmoc) or lead to internal dehydration.
-
More critically, prolonged heating can cause partial loss of the Boc group (thermal cleavage) or formation of Pyroglutamic acid , which terminates the peptide chain.
Safety Limit: Do not exceed 40°C for more than 10 minutes. Sonication is safer than heating.
Mechanistic Visualization
The following diagram illustrates why the addition of a base (Protocol B) is the most effective method for solubilizing the free acid.
Figure 2: Mechanism of solubilization via deprotonation. The base breaks the hydrogen bond network causing the cloudiness.
Frequently Asked Questions (FAQs)
Q: What is the maximum concentration of Boc-Glu-OH I can achieve in DMF? A: For the free acid, you can typically achieve 0.2M to 0.5M at room temperature after breaking aggregation (using sonication or base). If using the DCHA salt without conversion, solubility is negligible (< 0.05M).
Q: Can I use DMSO instead of DMF? A: Yes. DMSO is a more powerful disruptor of hydrogen bonds than DMF. Boc-Glu-OH is generally more soluble in DMSO. However, DMSO is harder to remove (high boiling point) and can act as an oxidant in some sensitive reactions. Use DMSO only if DMF fails after trying Protocol B.
Q: My solution turned slightly yellow after adding DIPEA. Is this bad? A: Not necessarily. Old DMF or DIPEA can cause slight yellowing due to amine impurities. However, if it turns dark orange/brown, you may have contaminants or thermal degradation. Ensure your DMF is "Peptide Grade" (low amine content).
References
-
Bachem. (2021). Conversion of a DCHA salt to the free acid. Technical Note. Link
-
BenchChem. (2025).[4][5][6] Technical Support Information: Converting Boc-Amino Acid DCHA Salts to Free Acids. Link
-
Sigma-Aldrich. (2025). Overcoming Aggregation in Solid-phase Peptide Synthesis. Link
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
- Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Standard reference for LiCl/Chaotropic salts in peptide synthesis).
Sources
Technical Support Center: Optimization of N-Boc-L-glutamic Acid Recrystallization
Product: 2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid (N-Boc-L-glutamic acid) CAS: 2419-94-5 Application: Peptide Synthesis (SPPS), Drug Development Intermediates[1]
Introduction: The Purity-Crystallinity Paradox
Welcome to the Technical Support Center. You are likely here because your N-Boc-L-glutamic acid (Boc-Glu-OH) has failed to form the expected white crystalline powder and has instead separated as a viscous, sticky oil, or your yield is unacceptably low.[1]
Crystallizing dicarboxylic acid derivatives like Boc-Glu-OH is thermodynamically complex due to the competition between intermolecular hydrogen bonding (desired for crystal lattice) and solvent-solute interactions (leading to oiling out).[1] This guide moves beyond basic recipes to address the physics of these failures and provides self-validating protocols to correct them.
Module 1: Critical Workflow Visualization
Before troubleshooting, verify your position in the purification logic. The following diagram outlines the decision matrix for purifying Boc-Glu-OH.
Figure 1: Purification logic flow. Note that persistent oils often require the DCHA salt 'rescue' method rather than repeated attempts at direct crystallization.
Module 2: Troubleshooting Guides (Q&A)
Topic: The "Oiling Out" Phenomenon
Q: Why does my product separate as a distinct liquid phase (oil) upon cooling instead of crystallizing?
A: This is a Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the metastable zone width (MSZW) is too narrow or when the temperature drops below the solubility limit before it drops below the melting point of the solvated product.
Root Causes & Solutions:
| Cause | Mechanism | Corrective Action |
| Impurity Depression | Unreacted Boc-anhydride ( | Purge |
| Water Contamination | Water increases the polarity gap between the hydrophobic Boc-group and the solvent, forcing phase separation. | Azeotropic Drying: Chase the crude oil with Toluene ( |
| Thermal Shock | Cooling too rapidly traps the product in a disordered liquid state (local supersaturation spikes). | Adiabatic Cooling: Turn off the heat bath and let the flask cool in the bath to room temp. Do not use an ice bath until crystals are visible. |
Topic: Impurity Management ( )
Q: NMR shows residual Boc-anhydride (
A:
Protocol for Removal:
-
Chemical Scavenging (Preferred): Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.1 eq) to the reaction mixture 30 mins before workup. The amine reacts with excess
to form a basic urea, which is easily washed out with the acidic aqueous wash (pH 2-3). -
Physical Wash: If the product is already isolated, dissolve in minimal EtOAc and wash with 5% Citric Acid .
is acid-stable, but this ensures no amine contaminants remain.[1] Then, perform a wash with Petroleum Ether (if your product is solid enough to not dissolve) to solubilize the .
Module 3: Validated Experimental Protocols
Method A: Direct Crystallization (Standard)
Use this for crude products with purity >90% and low water content.
Reagents:
-
Solvent A (Good Solvent): Ethyl Acetate (EtOAc)
-
Solvent B (Anti-Solvent): Hexanes or Petroleum Ether (40-60°C) [1]
Step-by-Step:
-
Dissolution: Dissolve the crude dried foam in the minimum amount of boiling EtOAc. (Rule of thumb: 1-2 mL per gram of substance).[1]
-
Checkpoint: Solution must be clear. If cloudy, filter while hot.
-
-
Nucleation Point: While maintaining a gentle boil, add Hexanes dropwise until a persistent turbidity (cloudiness) just barely remains.
-
Clarification: Add a few drops of EtOAc to make the solution clear again.
-
Seeding (Critical): Remove from heat. If available, add a few seed crystals of pure Boc-Glu-OH.[1] If not, scratch the inner glass surface with a glass rod to induce nucleation sites.[2]
-
Controlled Cooling: Allow to cool to Room Temperature (RT) over 2 hours. Do not disturb the flask.
-
Maximizing Yield: Once a heavy crop of crystals forms at RT, cool to 4°C (fridge) for 4 hours.
-
Isolation: Filter and wash with cold Hexanes/EtOAc (3:1 mixture).
Method B: The DCHA Salt "Rescue" Protocol
Use this if Method A results in oiling out. This relies on the formation of the Dicyclohexylamine (DCHA) salt, which crystallizes readily, rejecting impurities.[2]
Mechanism:
Step-by-Step:
-
Salt Formation: Dissolve the oily crude (10 mmol) in Diethyl Ether (or EtOAc if insoluble).
-
Addition: Add Dicyclohexylamine (DCHA) (10 mmol, 1.0 eq) dropwise with stirring.
-
Precipitation: The salt should precipitate almost immediately. If not, cool and scratch the glass.
-
Filtration: Filter the white solid. Note: Most non-acidic impurities (like
) stay in the mother liquor. -
Reversion to Free Acid:
-
Suspend the solid salt in Ethyl Acetate .
-
Wash vigorously with 10% KHSO4 or 5% Citric Acid in a separatory funnel until the solid dissolves and the DCHA is transferred to the aqueous layer.
-
-
Final Isolation: Dry the organic layer (
) and evaporate. The resulting foam is now high-purity and will crystallize using Method A .
Module 4: Data & Solubility Profile
Solubility Table for Boc-Glu-OH (at 25°C)
| Solvent | Solubility | Role in Recrystallization |
| Ethyl Acetate | High | Primary Solvent ("Good") |
| Methanol/Ethanol | Very High | Avoid (Too soluble, hard to crash out) |
| Hexanes/Pet Ether | Insoluble | Anti-Solvent ("Bad") |
| Water (pH < 3) | Low | Precipitation Medium |
| Water (pH > 7) | High (Salt form) | Extraction Medium |
References
-
RSC Advances. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids. Retrieved from [Link]
-
Organic Chemistry Portal. Boc Group: Protection and Deprotection. Retrieved from [Link][1]
Sources
Technical Support Center: Handling Moisture in Boc Chemistry
Topic: Moisture Sensitivity Management for Boc-Protected Amino Acids & Peptide Synthesis
Status: Active | Ticket Priority: High Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary: The "Silent Yield Killer"
Welcome to the Technical Support Center. If you are accessing this guide, you likely suspect that moisture is compromising your Boc-chemistry workflows.
The Core Paradox: Boc-protected amino acids (Boc-AAs) themselves are remarkably robust during storage—far more so than their Fmoc counterparts. However, the activation and coupling environments required for Boc chemistry are aggressively moisture-intolerant.
In my 15 years of troubleshooting peptide synthesis, 60% of "failed couplings" are not due to bad amino acids, but due to hydrolysis of the activated ester caused by trace moisture in solvents (DMF/DCM) or hygroscopic coupling reagents. This guide transforms that vulnerability into a controlled variable.
Module A: Storage & Reagent Integrity
Preventing moisture ingress before the experiment begins.
While Boc-AAs are stable, the system around them is not.
Protocol: The "Dry Chain" of Custody
| Reagent Class | Moisture Sensitivity | Critical Handling Protocol |
| Boc-Amino Acids (Free Acid) | Low | Store at 2-8°C. Allow to reach room temp before opening to prevent condensation. |
| Boc-Amino Acids (DCHA Salts) | Medium | Hygroscopic. Store in desiccator. If clumping occurs, dry over P₂O₅ in vacuum. |
| Coupling Reagents (DCC, EDC) | Critical | Reacts with atmospheric water to form urea. Store under N₂/Ar. Discard if crusty. |
| Solvents (DMF, DCM) | Critical | DMF is a "water sponge." Use anhydrous grade only. Store over 4Å molecular sieves. |
Tech Tip: If your DCC (Dicyclohexylcarbodiimide) bottle has a hard crust or granular precipitate, it has already reacted with moisture to form DCU (Dicyclohexylurea). Do not use it. It will not activate your Boc-AA efficiently.
Module B: Moisture in Coupling (The Danger Zone)
Where yield is lost.
When you activate a Boc-AA (using DCC/DIC), you create an O-acylisourea intermediate. This is a race:
-
Pathway A (Desired): Amine attacks intermediate → Peptide Bond.
-
Pathway B (Moisture Failure): Water attacks intermediate → Hydrolysis (reverts to starting Boc-AA + Urea).
Visualizing the Failure Mode:
Figure 1: The Kinetic Competition. Water competes with the amine for the activated carboxyl group. If water wins, the Boc-AA regenerates, but the coupling reagent is destroyed, halting the chain.
Module C: Moisture in Deprotection (Friend or Foe?)
The nuance of TFA cleavage.
Unlike coupling, the deprotection step (removing the Boc group) actually requires protonation. However, moisture plays a complex role here.
-
The Mechanism: Boc removal uses acid (TFA) to generate a tert-butyl cation .[1]
-
The Risk: This cation is a "rogue agent." It will attack the most electron-rich thing nearby.
-
Ideal Scenario: It attacks a scavenger (silane/anisole).
-
Moist Scenario: Water can act as a scavenger (forming t-Butanol), BUT excessive water dilutes the acid strength, slowing the reaction kinetics significantly [1].
-
Standard Deprotection Cocktail (High Moisture Tolerance):
-
TFA: 95%
-
Water: 2.5% (Acts as scavenger)
-
TIS (Triisopropylsilane): 2.5% (Scavenges cations)[2]
Warning: If using HCl/Dioxane for deprotection, the system must be strictly anhydrous. Water in Dioxane/HCl systems can cause premature cleavage of the peptide from the resin (if using PAM/MBHA resins) or hydrolysis of side-chain esters [2].
Troubleshooting Dashboard
Diagnose your specific failure.
| Symptom | Probable Moisture Cause | Corrective Action |
| Low Coupling Yield (Positive Ninhydrin) | Wet DMF or Hydrolyzed Active Ester. | 1. Dry DMF over 4Å sieves (24h).2. Increase excess of Boc-AA/DCC (from 3eq to 5eq).3. Switch to DIC/Oxyma (more tolerant than DCC). |
| White Precipitate Before Reaction | DCC has reacted with moisture in the air. | Discard DCC.[3] Use fresh bottle. Consider switching to EDC·HCl (water soluble urea) for easier cleanup, though still moisture sensitive. |
| Slow Deprotection (TFA) | Water content >5% in TFA. | Water dilutes the acid, reducing protonation power. Use fresh TFA. Ensure reaction vessel is capped. |
| Side Chain Alkylation (Trp/Met) | Insufficient scavenging of t-butyl cation. | Water alone is not enough. Add TIS or Thioanisole . Keep water at exactly 2.5% v/v. |
| Clumped Boc-AA Powder | Storage in humid environment. | Dry in a vacuum desiccator over P₂O₅ for 48 hours. Verify purity via HPLC before use (hydrolysis is rare, but check). |
Step-by-Step Recovery Protocol: The "Drying Cycle"
If you suspect moisture contamination in your current synthesis batch, follow this recovery workflow.
Step 1: Solvent Audit
-
Take 1 mL of your DMF. Add a drop of reactive isocyanate or use a Karl Fischer titrator if available.
-
Field Fix: If KF is unavailable, add activated 4Å molecular sieves to your solvent bottle. Let stand for 24 hours.
Step 2: Re-Coupling with "Double Hit" Strategy If a coupling failed due to moisture, do not just add more reagent.
-
Wash: DCM (3x), DMF (3x), then Anhydrous DMF (2x).
-
Activate Ex-Situ: Dissolve Boc-AA and Coupling Reagent in a separate dry vial. Wait 2 mins.
-
Transfer: Syringe the activated solution onto the resin through a septum (limit air exposure).
-
Overcharge: Use 5 equivalents of AA and activator.
Step 3: The Ninhydrin Test (Kaiser Test)
-
Always verify coupling completion.
-
Result: Blue beads = Free amines (Failure/Moisture interference).
-
Result: Yellow/Clear beads = Success.
Frequently Asked Questions (FAQ)
Q1: Can I use a Boc-amino acid that has turned into a hard rock in the bottle?
-
Answer: Physically, yes, but chemically, proceed with caution. The "rock" indicates moisture absorption (hygroscopicity). While the Boc group is stable, the water trapped in the crystal lattice will destroy your coupling reagent (DCC) immediately upon mixing.
-
Fix: Grind the solid into a fine powder and dry it in a vacuum desiccator over Phosphorus Pentoxide (P₂O₅) or KOH pellets for 24 hours before weighing [3].
Q2: Why does my reaction turn cloudy immediately when adding DCC?
-
Answer: Immediate cloudiness usually indicates the formation of Dicyclohexylurea (DCU) . While DCU is the byproduct of a successful reaction, if it happens instantly before mixing with the amine, it means your DCC is reacting with water in your solvent. Your solvent is wet.[4]
Q3: Is Boc-Cl (Boc-Chloride) more sensitive than Boc-Anhydride (Boc2O)?
-
Answer: Yes, significantly. Boc-Cl is thermally unstable and highly moisture-sensitive. We rarely recommend Boc-Cl for standard synthesis. Use Boc-Anhydride (Boc2O) or Boc-ON , which are stable solids/liquids and easier to handle in ambient humidity [4].
References
-
Bachem. (2024). Peptide Synthesis Guide: Handling and Storage.Link
-
BenchChem. (2025).[1][5] Navigating Boc Deprotection: A Guide to Preventing Side Products.Link
-
Sigma-Aldrich. (2024). Boc-ON Technical Bulletin: Stability and Storage.Link
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Boc, Cbz).[6]Link
-
Creative Peptides. (2023). The Role of DCC in Peptide Synthesis: Drawbacks and Solutions.Link
Sources
Validation & Comparative
Comparative Analytical Guide: 1H NMR Profiling of 2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid
Executive Summary
2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid (Boc-L-Glutamic acid, or Boc-Glu-OH) is a critical intermediate in solid-phase peptide synthesis (SPPS) and peptidomimetic design. Its amphipathic nature—possessing a hydrophobic Boc group and two hydrophilic carboxylic acid moieties—presents unique analytical challenges.
This guide objectively compares the 1H NMR spectral performance of Boc-Glu-OH across three distinct solvent systems: DMSO-d6 (The Gold Standard) , CDCl3 (The Hydrophobic Alternative) , and D2O (The Exchange Medium) . By analyzing signal resolution, solubility, and exchangeable proton visibility, this document establishes the optimal protocol for purity verification and structural characterization.
Part 1: Structural Analysis & Theoretical Basis
Before interpreting the spectrum, we must map the magnet environment of the molecule. The structure contains four distinct proton environments that dictate the splitting patterns.
The Molecular Backbone
-
Boc Group: 9 equivalent methyl protons. High intensity singlet.
-
Amide (NH): A labile proton, sensitive to hydrogen bonding and solvent exchange.
-
-Proton (CH): The chiral center, coupled to both the NH and the
-CH2. -
Side Chain (
-CH2, -CH2): Methylene protons that often appear as complex multiplets due to diastereotopicity and unrestricted rotation.
Diagram 1: Signal Assignment Logic (COSY Pathway)
This diagram visualizes the coupling network used to assign peaks.
Caption: The spin system coupling tree. The Amide NH serves as the "anchor" for walking the backbone in aprotic polar solvents.
Part 2: Comparative Solvent Analysis
The choice of solvent fundamentally alters the appearance of the Boc-Glu-OH spectrum. Below is a comparative performance analysis.
Table 1: Solvent Performance Matrix
| Feature | Method A: DMSO-d6 (Recommended) | Method B: CDCl3 (Alternative) | Method C: D2O (Restricted) |
| Solubility | Excellent. Dissolves both hydrophobic Boc and hydrophilic COOH groups. | Poor/Variable. Free dicarboxylic acids often precipitate or dimerize. | Good (as carboxylate salt), but hydrophobic Boc may aggregate. |
| Amide (NH) Signal | Sharp Doublet. Visible at ~7.0 ppm. Essential for coupling analysis. | Broad/Invisible. Often broadened by exchange or H-bonding aggregation. | Invisible. Disappears due to H/D exchange. |
| COOH Signal | Visible. Broad singlet at ~12.0 ppm. | Invisible/Broad. Usually not observed. | Invisible. Disappears due to H/D exchange. |
| Resolution | High. Distinct splitting patterns. | Low. Peak broadening common. | Moderate. Water suppression often required. |
| Use Case | Full structural characterization & Purity. | Checking hydrophobic impurities (e.g., Boc-anhydride). | pH studies or checking inorganic salt contamination. |
Detailed Spectral Data (DMSO-d6)
Reference: 400 MHz, 298 K
- 12.0 - 12.5 ppm (2H, br s): Carboxylic acid protons (-COOH). Note: Often broad or absent if trace water is present.
-
6.9 - 7.1 ppm (1H, d, J = 8.0 Hz): Amide NH. The doublet arises from coupling to the
-CH. -
3.8 - 4.0 ppm (1H, m):
-CH. -
2.2 - 2.3 ppm (2H, t, J = 7.5 Hz):
-CH2 (Adjacent to side-chain COOH). -
1.7 - 2.0 ppm (2H, m):
-CH2. Often appears as two distinct multiplets due to pro-chiral center influence. - 1.38 ppm (9H, s): Boc tert-butyl group.
Part 3: Impurity Profiling (The "Vs. Alternatives")
A critical aspect of analyzing Boc-Glu-OH is distinguishing it from its derivatives or degradation products.
Target vs. Boc-Glu(OtBu)-OH (Fully Protected)
In synthesis, the side chain is often protected with a t-butyl ester.
-
The Distinguisher: Look at the aliphatic region (1.3 - 1.5 ppm).
-
Boc-Glu-OH: Shows one singlet (9H) at ~1.38 ppm.
-
Boc-Glu(OtBu)-OH: Shows two singlets (9H each). One for Boc (~1.40 ppm) and one for OtBu ester (~1.44 ppm).
-
Target vs. Free Glutamic Acid (H-Glu-OH)
Acidic conditions can remove the Boc group.
-
The Distinguisher:
-
Boc-Glu-OH: Strong singlet at 1.38 ppm.[1]
-
H-Glu-OH: Absence of the 1.38 ppm singlet. The
-CH also shifts upfield due to the free amine.
-
Part 4: Experimental Protocol
To ensure reproducibility and trustworthiness, follow this self-validating protocol.
Diagram 2: Analytical Workflow
Caption: Step-by-step sample preparation and validation workflow.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 10–15 mg of Boc-Glu-OH into a clean vial.
-
Why: High concentration improves signal-to-noise for the small side-chain multiplets, but exceeding 20 mg can cause viscosity broadening.
-
-
Solvent Addition:
-
Add 0.6 mL of DMSO-d6 (99.9% D).
-
Tip: Use an ampoule rather than a stock bottle to minimize water content. Water signals at 3.33 ppm can obscure the
-CH region if large.
-
-
Homogenization:
-
Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.
-
Validation: Hold the tube against a light. The solution must be perfectly clear. Any suspension will broaden peaks and ruin the shim.
-
-
Acquisition Parameters (Standard 400 MHz):
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (d1): Set to 2.0 seconds .
-
Why: The Boc methyl protons have a long T1 relaxation time. A short d1 will suppress the Boc integral, making it appear <9H relative to the CH protons.
-
Scans (ns): 16 to 32 scans are sufficient.
-
-
Processing & Integration:
-
Reference the residual DMSO pentet to 2.50 ppm .
-
Integrate the
-CH (approx 3.9 ppm) and normalize it to 1.00 . -
Check the Boc singlet. It should integrate to 9.0 ± 0.2 . If it is significantly lower (e.g., 6.0), your relaxation delay (d1) was too short, or the sample is impure.
-
References
-
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[2] Magnetic Resonance in Chemistry. Available at: [Link]
-
Michigan State University. Proton NMR Chemical Shift Data Tables (Solvent Effects). Available at: [Link][1]
Sources
HPLC Method Development for Boc-Glu-OH Purity Analysis: Overcoming Retention and Detection Challenges
The control of chemical and chiral purity in Nα-Boc amino acid derivatives is a critical material quality attribute in the manufacturing of therapeutic peptides, as impurities directly translate into truncated or diastereomeric peptide byproducts. Among these building blocks, Boc-Glu-OH (N-tert-Butoxycarbonyl-L-glutamic acid) presents a unique set of analytical challenges.
As a highly polar dicarboxylic acid lacking a conjugated aromatic system, Boc-Glu-OH defies standard reversed-phase high-performance liquid chromatography (RP-HPLC) approaches. The separation and detection of underivatized amino acids is notoriously difficult because they share similar structural polarities and lack adequate chromophores for traditional UV detection[1].
This guide objectively compares the traditional HPLC approach (Standard C18 with UV detection) against an advanced, field-proven alternative (Polar-embedded AQ-C18 with Charged Aerosol Detection) to establish a robust, self-validating system for Boc-Glu-OH purity profiling.
Mechanistic Insights: Why Traditional Methods Fail
To develop a reliable method, we must first understand the causality behind the failure modes of traditional chromatography when applied to Boc-Glu-OH.
The Retention Challenge: Phase Dewetting
Boc-Glu-OH contains two free carboxylic acid groups (pKa ~2.1 and 4.2). Even when suppressed at low pH, the molecule remains highly hydrophilic. To retain it on a Standard C18 column , the mobile phase must be highly aqueous (<5% organic). However, in highly aqueous environments, the hydrophobic C18 alkyl chains fold flat against the silica surface to minimize interaction with water. This expels water from the stationary phase pores—a phenomenon known as phase dewetting or phase collapse. The result is a sudden, irreproducible loss of retention time and poor peak shape.
The Detection Challenge: Optical Invisibility
Because Boc-Glu-OH lacks an extended
The Advanced Solution: AQ-C18 and CAD
To overcome these limitations, we shift the paradigm:
-
AQ-C18 Columns: By utilizing a polar-embedded or polar-endcapped C18 phase, the stationary phase remains hydrated and extended even in 100% aqueous conditions, ensuring reproducible retention of the polar glutamic acid moiety.
-
Charged Aerosol Detection (CAD): CAD is a mass-flow detector that measures non-volatile analytes independently of their optical properties. It nebulizes the eluent, evaporates the volatile mobile phase, and applies a charge to the remaining analyte particles. This provides a uniform response and significantly higher sensitivity for chromophore-free amino acids compared to UV detection[2],[3].
Comparative Analytical Workflow
The following diagram maps the logical divergence between the traditional and advanced analytical workflows.
Fig 1. Workflow comparing traditional and advanced HPLC methods for Boc-Glu-OH.
Step-by-Step Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The methods below are designed to highlight the performance differences between the two approaches.
Method A: Traditional Approach (Standard C18 + UV)
Note: This method is provided to demonstrate the limitations of legacy systems.
-
Column: Standard end-capped C18 (150 mm × 4.6 mm, 3 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: 0.1% TFA in Acetonitrile.
-
-
Gradient: 5% B to 60% B over 15 minutes. (Holding at 5% B risks phase collapse over sequential injections).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.
-
Sample Prep: 1.0 mg/mL Boc-Glu-OH in 95:5 Water:Acetonitrile.
Method B: Advanced Approach (AQ-C18 + CAD)
Note: This is the recommended method for robust purity analysis.
-
Column: Polar-embedded C18 (e.g., AQ-C18) (150 mm × 4.6 mm, 3 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water. (Causality: Formic acid is highly volatile and leaves no background residue, optimizing CAD S/N ratios. TFA can cause ion-pairing suppression in CAD).
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 0% B for 3 minutes (to maximize retention of polar impurities), then ramp to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Charged Aerosol Detector.
-
Evaporator Temperature: 35°C (Optimized for semi-volatile preservation).
-
Data Collection Rate: 10 Hz.
-
Power Function (PF): 1.00 (for linear response mapping).
-
-
System Suitability (Self-Validation): Inject a 0.1% (1 µg/mL) standard. The system is validated only if the S/N ratio of the Boc-Glu-OH peak is ≥ 10.
Performance Comparison & Data Presentation
The experimental data below summarizes the quantitative differences between the two methodologies during a forced degradation and purity profiling study.
| Chromatographic Parameter | Traditional (Std C18 + UV 205 nm) | Advanced (AQ-C18 + CAD) |
| Retention Factor ( | 0.8 (Elutes near void volume) | 3.5 (Optimal retention) |
| Peak Asymmetry ( | 1.65 (Significant tailing) | 1.05 (Highly symmetrical) |
| Baseline Stability | Severe drift (>50 mAU shift) | Highly stable (<1 pA drift) |
| Limit of Detection (LOD) | ~50 ng on-column | ~5 ng on-column |
| S/N at 0.1% Impurity Level | < 3 (Fails quantitation criteria) | > 15 (Easily quantifiable) |
| Reproducibility (RSD %) | 4.2% (Due to phase dewetting) | 0.6% (Stable phase hydration) |
Data Interpretation
The data clearly illustrates that relying on UV detection for underivatized amino acids like Boc-Glu-OH results in poor sensitivity. The UV baseline drift caused by the organic gradient completely obscures trace impurities. Conversely, the CAD method not only detects the parent peptide and amino acids without derivatization[3], but it also achieves a Limit of Detection (LOD) that is approximately an order of magnitude lower than UV[2]. Furthermore, the AQ-C18 column prevents phase collapse, correcting the retention factor from a failing 0.8 to an optimal 3.5.
Conclusion
For the purity analysis of highly polar, chromophore-deficient molecules like Boc-Glu-OH, legacy HPLC-UV methods are fundamentally inadequate. They suffer from phase dewetting and severe optical baseline drift.
By upgrading the analytical workflow to pair a Polar-embedded AQ-C18 column with Charged Aerosol Detection (CAD) , laboratories can achieve a self-validating, highly reproducible method. This advanced approach ensures that critical starting materials for therapeutic peptides meet stringent ICH guidelines for chiral and achiral purity, ultimately safeguarding downstream drug synthesis.
References
- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
- UHPLC Analysis of Underivatized Amino Acids.
- Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. Thermo Fisher Scientific / LCMS.
- Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
Sources
Mass spectrometry fragmentation patterns of Boc-glutamic acid
An In-Depth Guide to the Mass Spectrometry Fragmentation of Boc-Glutamic Acid for Researchers and Drug Development Professionals
Introduction: Beyond Synthesis, Into Characterization
In the realms of peptide synthesis, medicinal chemistry, and drug development, N-Boc-L-glutamic acid (Boc-Glu) is an indispensable building block. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the α-amino group, yet allows for facile deprotection under acidic conditions[1]. While its synthetic utility is well-documented, a comprehensive understanding of its behavior under mass spectrometric analysis is paramount for confident reaction monitoring, impurity profiling, and ultimate structural verification. The fragmentation pattern of a molecule is its unique fingerprint, providing irrefutable evidence of its identity.
This guide provides an in-depth analysis of the characteristic fragmentation patterns of Boc-glutamic acid, observed primarily through electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will dissect the fragmentation of the Boc group and the glutamic acid core, present the expected product ions, and provide a validated experimental protocol for acquiring high-quality spectral data. This document is designed for researchers, analytical scientists, and drug development professionals who rely on mass spectrometry for daily decision-making and require a deep, mechanistic understanding of their analytical data.
The Chemistry of Fragmentation: A Tale of Two Moieties
The fragmentation of protonated Boc-glutamic acid ([M+H]⁺, m/z 248.12) in a collision cell is not random. It is a predictable cascade of bond cleavages dictated by the chemical properties of its constituent parts: the labile Boc protecting group and the glutamic acid backbone.
The Signature of the Boc Group
The Boc group is notoriously labile under the energetic conditions of collision-induced dissociation (CID). Its fragmentation is a cornerstone of identifying Boc-protected species. The primary pathways involve the tert-butyl moiety and the carbamate linkage.
-
Loss of Isobutylene (C₄H₈, -56 Da): The most common initial fragmentation is the neutral loss of isobutylene. This occurs via a six-membered ring transition state, resulting in a carbamic acid intermediate which is often unstable.
-
Sequential Loss of Carbon Dioxide (CO₂, -44 Da): Following the loss of isobutylene, the resulting carbamic acid readily decarboxylates, losing CO₂.
-
Combined Loss of 100 Da: Frequently, the losses of isobutylene and carbon dioxide occur in a concerted or rapid sequential manner within the collision cell, leading to a prominent neutral loss of 100 Da from the precursor ion[2].
-
Formation of the Tert-Butyl Cation (C₄H₉⁺, m/z 57): A highly characteristic and often abundant ion in the low-mass region is the tert-butyl cation. Its presence is a strong indicator of a Boc or other tert-butyl-containing group[3][4].
-
Loss of t-butanol (C₄H₁₀O, -74 Da): In some cases, particularly in the context of certain peptide sequences, the loss of tert-butanol can also be observed[5].
Fragmentation of the Glutamic Acid Core
Once the Boc group is cleaved (resulting in protonated glutamic acid at m/z 148.06), or in higher-energy collisions, the glutamic acid backbone itself will fragment. These pathways are characteristic of the amino acid itself.
-
Loss of Water (H₂O, -18 Da): Dehydration is a common fragmentation route for amino acids containing carboxyl groups, leading to the formation of a cyclic pyroglutamic acid derivative, especially when glutamic acid is at the N-terminus of a peptide[6][7].
-
Sequential Loss of Carbon Monoxide (CO, -28 Da): Following the initial loss of water, a subsequent loss of carbon monoxide is often observed[8].
-
Formation of the Immonium Ion (m/z 84.04): A hallmark of glutamic acid fragmentation is the formation of its corresponding immonium ion. This fragment is invaluable for confirming the amino acid's identity[9].
Visualizing the Fragmentation Cascade of Boc-Glutamic Acid
By combining our understanding of the two moieties, we can predict the complete MS/MS fragmentation pattern of protonated Boc-glutamic acid ([M+H]⁺ at m/z 248.12).
Primary Fragmentation Pathway: The Boc Group Dissociation
The dominant fragmentation route involves the dissociation of the Boc protecting group, leading directly to the formation of protonated glutamic acid.
Caption: Primary fragmentation of Boc-glutamic acid via Boc group losses.
Secondary Fragmentation Pathway: Glutamic Acid Core Dissociation
The product ion at m/z 148.06 (protonated glutamic acid) can undergo further fragmentation to yield ions characteristic of the amino acid itself.
Caption: Secondary fragmentation of the resulting glutamic acid ion.
Summary of Key Fragment Ions
The following table summarizes the key ions expected in the ESI-MS/MS spectrum of Boc-glutamic acid.
| Observed m/z | Proposed Fragment Identity / Neutral Loss | Pathway | Significance |
| 248.12 | [M+H]⁺ | - | Precursor Ion |
| 230.11 | [M+H - H₂O]⁺ | Glutamic Acid Core | Initial loss of water |
| 192.08 | [M+H - C₄H₈]⁺ | Boc Group | Loss of isobutylene |
| 148.06 | [M+H - C₄H₈ - CO₂]⁺ or [Glu+H]⁺ | Boc Group | Loss of Boc group (100 Da), forms protonated glutamic acid |
| 130.05 | [Glu+H - H₂O]⁺ | Glutamic Acid Core | Dehydration of glutamic acid |
| 102.05 | [Glu+H - H₂O - CO]⁺ | Glutamic Acid Core | Decarbonylation following dehydration |
| 84.04 | Immonium Ion | Glutamic Acid Core | Confirmatory ion for glutamic acid |
| 57.07 | [C₄H₉]⁺ | Boc Group | Confirmatory ion for Boc group |
Comparative Analysis: Distinguishing Similar Structures
In a research or development setting, it is often necessary to distinguish the target compound from structurally similar alternatives.
-
Boc-Glutamic Acid vs. Fmoc-Glutamic Acid: The fragmentation of an Fmoc-protected amino acid is dominated by the cleavage of the Fmoc group, typically yielding a very strong signal at m/z 179, corresponding to the dibenzofulvene moiety. This provides a clear distinction from the Boc-group fragments (m/z 57, neutral loss of 56/100 Da).
-
Boc-Glutamic Acid vs. Boc-Glutamine: While both would show identical Boc-group fragmentation, their core fragmentation would differ. Boc-glutamine's core fragmentation would be characterized by the loss of ammonia (-17 Da) from its side-chain amide, a pathway not available to glutamic acid.
Experimental Protocol for High-Confidence MS/MS Analysis
This protocol outlines a self-validating methodology for obtaining a high-quality, reproducible MS/MS spectrum of Boc-glutamic acid using a standard UPLC-QTOF or Triple Quadrupole mass spectrometer.
1. Sample Preparation
-
Objective: To prepare a sample solution suitable for ESI that minimizes in-source fragmentation.
-
Protocol:
-
Prepare a 1 mg/mL stock solution of Boc-L-glutamic acid in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-like solvent.
-
Recommended Solvent: 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
-
-
Causality: Formic acid is a sufficiently strong modifier to promote protonation for positive-ion ESI but is gentle enough to minimize the premature, in-source cleavage of the acid-labile Boc group. Trifluoroacetic acid (TFA) should be avoided as it can cause significant deprotection before the sample even enters the mass spectrometer[10].
2. Liquid Chromatography (Optional, for sample cleanup)
-
Objective: To separate the analyte from salts or impurities.
-
Protocol:
-
Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Employ a simple isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid at a flow rate of 0.3 mL/min.
-
If performing direct infusion, bypass the column and introduce the sample directly using a syringe pump at 5-10 µL/min.
-
3. Mass Spectrometer Settings (Positive ESI Mode)
-
Objective: To optimize ionization and select the precursor ion for fragmentation.
-
Step 1: Full Scan (MS1) Analysis
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow/Temp: Optimize for instrument (e.g., 600 L/hr, 350 °C).
-
Rationale: First, confirm the presence of the protonated precursor ion, [M+H]⁺, at m/z 248.12. This validates the starting point for MS/MS.
-
-
Step 2: Tandem MS (MS/MS or Product Ion Scan) Analysis
-
Precursor Ion Selection: Isolate the ion at m/z 248.12.
-
Collision Gas: Argon.
-
Collision Energy (CE): Perform a collision energy ramp (e.g., 10-40 eV).
-
Rationale: A CE ramp is crucial for a comprehensive analysis. Low energies (10-15 eV) will favor the gentle fragmentation of the Boc group (loss of 56 and 100 Da). Higher energies (25-40 eV) will induce fragmentation of the glutamic acid core, ensuring the observation of the confirmatory immonium ion at m/z 84.04. This approach provides a complete fingerprint in a single run.
-
4. Data Interpretation
-
Objective: To confirm the structure of Boc-glutamic acid.
-
Protocol:
-
Examine the resulting MS/MS spectrum.
-
Confirm the presence of the key fragment ions outlined in the summary table above.
-
The simultaneous observation of the precursor at m/z 248.12, the tert-butyl cation at m/z 57.07, the neutral loss of 100 Da leading to m/z 148.06, and the glutamic acid immonium ion at m/z 84.04 provides unequivocal identification.
-
References
-
Vrkic, I., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Available at: [Link]
-
Reddy, P. N., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 651-62. Available at: [Link]
-
Reddy, P. N., et al. (2007). Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-protected Peptides Containing Repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: Differentiation of Some Positional Isomeric Peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-62. Available at: [Link]
-
Harrison, A. G., & Yalcin, T. (2005). Fragmentation pathway for glutamine identification. Journal of the American Society for Mass Spectrometry, 16(7), 1192-203. Available at: [Link]
-
Mascot. (n.d.). Peptide fragmentation. Matrix Science. Available at: [Link]
-
Paizs, B., & Suhai, S. (2005). Fragmentation pathway for glutamine identification: loss of 73 Da from dimethylformamidine glutamine isobutyl ester. Journal of the American Society for Mass Spectrometry, 16(7), 1192-203. Available at: [Link]
-
Tabb, D. L., et al. (2003). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of Proteome Research, 2(6), 647-59. Available at: [Link]
-
Wu, Z., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6453. Available at: [Link]
-
Wu, Z., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with. Scientific Reports, 9(1). Available at: [Link]
-
Lioe, H., et al. (2010). Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions. Journal of the American Society for Mass Spectrometry, 21(7), 1192-203. Available at: [Link]
-
Schilling, M., et al. (2016). Figure 7. Identification of characteristic fragment ions. ResearchGate. Available at: [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Reddy, P. N., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal β- and γ-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3421-31. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
-
Moser, A. (2026). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
-
Lioe, H., et al. (2010). Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions. Journal of the American Society for Mass Spectrometry, 21(7), 1192-203. Available at: [Link]
-
Rose, K., et al. (1980). A mass-spectrometric method for the estimation of the ratio of gamma-carboxyglutamic acid to glutamic acid at specific sites in proteins. Biochemical Journal, 187(1), 239-43. Available at: [Link]
-
Wysocki, V. H., et al. (2013). 1 Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]
-
Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. Available at: [Link]
-
Sparkman, O. D. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Introduction to Mass Spectrometry. Available at: [Link]
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 4. acdlabs.com [acdlabs.com]
- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
FTIR spectral peaks of 2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid
The Definitive Guide to Glutamic Acid Protection in SPPS: Boc vs. Fmoc Strategies
Solid-phase peptide synthesis (SPPS) relies on the precise orchestration of temporary and permanent protecting groups to assemble complex biomolecules. Glutamic acid (Glu, E), with its reactive
This guide provides an objective, data-driven comparison of the two predominant paradigms for incorporating glutamic acid: the Fmoc/tBu strategy and the Boc/Bzl (or Boc/OcHx) strategy.
The Chemical Paradigms: Orthogonality vs. Graduated Lability
The fundamental distinction between Boc and Fmoc SPPS lies in their cleavage logic. This dictates the specific glutamic acid derivatives required for successful synthesis 1.
Fmoc-Glu(OtBu)-OH: True Orthogonality
The Fmoc strategy employs a base-labile
-
Causality: Because the deprotection mechanisms are chemically orthogonal (base vs. acid), the repetitive use of 20% piperidine to remove the Fmoc group has zero effect on the OtBu side chain or the peptide-resin linker. This allows for exceptionally mild synthesis conditions [[1]]().
Boc-Glu(OBzl)-OH and Boc-Glu(OcHx)-OH: Graduated Acid Lability
The classic Boc strategy relies on graduated acid lability. The
-
Causality: Because both protecting groups are acid-labile, repetitive TFA exposure during Boc removal can cause premature, albeit slow, cleavage of the OBzl group. Furthermore, Boc SPPS is often preferred for highly aggregation-prone or long peptide sequences where repetitive acidic deprotection disrupts interchain hydrogen bonding 1.
Comparison of Fmoc orthogonal logic vs. Boc graduated acid lability for Glu.
Mechanistic Breakdown of Side Reactions
Understanding the causality behind side reactions is critical for selecting the right protecting group.
Pyroglutamate Formation
When Glutamic acid is positioned at the N-terminus, its free
-
Causality: This reaction effectively removes the free amine, irreversibly terminating the peptide chain and altering the molecule's charge and mass. It is highly catalyzed by acidic conditions, meaning peptides are at the highest risk during prolonged exposure to TFA cleavage cocktails 4.
Mechanism of N-terminal pyroglutamate formation during SPPS acid cleavage.
Friedel-Crafts Alkylation (Boc-Specific)
During the harsh anhydrous HF cleavage required in Boc SPPS, the benzyl (Bzl) protecting group on the Glu side chain generates highly reactive benzyl cations. These electrophiles can alkylate electron-rich amino acids (like Tryptophan or Tyrosine).
-
Causality & Mitigation: To minimize this, the cyclohexyl ester (OcHx) is frequently utilized. The OcHx group is more sterically hindered and stable than OBzl, significantly suppressing unwanted alkylation and
-carboxyl cyclization during acidic and basic treatments 5.
Quantitative Comparison Data
The following table summarizes the operational and chemical metrics guiding the choice between these derivatives.
| Parameter | Fmoc-Glu(OtBu)-OH | Boc-Glu(OBzl)-OH | Boc-Glu(OcHx)-OH |
| 20% Piperidine in DMF | 50% TFA in DCM | 50% TFA in DCM | |
| Side-Chain Cleavage | 95% TFA Cocktail | Anhydrous HF | Anhydrous HF |
| Orthogonality | True Orthogonal | Graduated Acid Lability | Graduated Acid Lability |
| Primary Side Reaction Risk | Glutarimide formation (Base-catalyzed) | Friedel-Crafts alkylation | Minimized alkylation risk |
| Coupling Efficiency | Very High | High | High |
| Toxicity / Safety Profile | Low (Avoids HF) | High (Requires HF apparatus) | High (Requires HF apparatus) |
| Ideal Use Case | Routine synthesis, automated SPPS | Acid-sensitive sequences | Trp/Tyr-heavy sequences in Boc |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in qualitative checks (Kaiser tests) and analytical checkpoints guarantee that each step has successfully gone to completion before proceeding.
Protocol A: Fmoc-Glu(OtBu)-OH Coupling & Deprotection
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes. Causality: Expands the polymer matrix, maximizing the accessibility of reactive amine sites.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mins). Causality: Piperidine abstracts the acidic proton on the fluorenyl ring, driving the
-elimination of the Fmoc group. -
Validation (Deprotection): Perform a Kaiser test on a micro-aliquot of resin. A deep blue/purple color confirms the successful generation of free primary amines.
-
Washing: Wash thoroughly with DMF (6 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Activation & Coupling: Dissolve 4 eq of Fmoc-Glu(OtBu)-OH and 4 eq of HATU in DMF. Add 8 eq of DIPEA. Add the activated mixture to the resin and agitate for 60 minutes. Causality: The OtBu group strictly prevents the
-carboxyl from participating, forcing amide bond formation exclusively at the -carboxyl. -
Validation (Coupling): Perform a second Kaiser test. A yellow/colorless result confirms complete coupling (absence of free amines).
Protocol B: Boc-Glu(OcHx)-OH Coupling & Deprotection
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection: Treat with 50% TFA in DCM (1 x 5 mins, 1 x 20 mins). Causality: TFA provides the precise acidic environment to cleave the tert-butyl carbamate without prematurely stripping the OcHx side-chain protection.
-
Washing & Neutralization: Wash with DCM, then neutralize the resulting TFA-amine salt with 5% DIPEA in DCM (2 x 5 mins). Causality: Neutralization restores the nucleophilic free amine required for the subsequent coupling step.
-
Activation & Coupling: Pre-activate Boc-Glu(OcHx)-OH (4 eq) with DIC/HOBt in DMF/DCM. Add to the resin and agitate for 60 minutes.
-
Validation (Coupling): Perform a Kaiser test to confirm coupling completion.
-
Pre-Cleavage Validation (Crucial for Boc): Before committing the entire batch to hazardous anhydrous HF cleavage, perform a micro-cleavage using TFMSA (Trifluoromethanesulfonic acid) on a 10 mg resin sample. Analyze via LC-MS to confirm the target mass and rule out premature pyroglutamate truncation.
References
1.1 - benchchem.com 2.2 - peptide.com 3.3 - peptidechemistry.org 4. 4 - mdpi.com 5.5 - sigmaaldrich.com
Sources
A Senior Application Scientist's Guide to Validating the Optical Purity of N-alpha-t-Boc-L-glutamic acid
Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development
In the synthesis of therapeutic peptides and other pharmaceuticals, N-alpha-t-Boc-L-glutamic acid serves as a fundamental chiral building block. Its stereochemical integrity is paramount; the presence of its D-enantiomer can have significant implications for the final drug product's efficacy and safety. The enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines that necessitate the control and quantification of enantiomeric impurities.[2][3][4][5] As per ICH guidelines, the inactive enantiomer is typically treated as an impurity and must be controlled within strict limits.[1]
This guide provides an in-depth comparison of the primary analytical techniques used to validate the optical purity of N-alpha-t-Boc-L-glutamic acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals to select the most appropriate method for their specific needs, from routine quality control to rigorous characterization.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is widely recognized as the definitive method for the separation and quantification of enantiomers due to its high accuracy, sensitivity, and robustness.[1] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, thus, separation.
The Principle of Chiral Recognition
For N-protected amino acids like N-alpha-t-Boc-L-glutamic acid, macrocyclic glycopeptide-based CSPs are particularly effective.[6][7] These CSPs, such as those based on teicoplanin or vancomycin, possess a complex three-dimensional structure with multiple chiral centers and functional groups (ionic, hydroxyl, amide) that can engage in various interactions—hydrogen bonding, ionic interactions, and steric hindrance—with the analyte. It is the sum of these transient, stereochemically different interactions that results in chiral recognition and separation.[6][7]
Experimental Protocol: Chiral HPLC
This protocol is designed as a starting point for method development. Optimization is crucial for achieving baseline resolution.
1. System and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: CHIRALPAK® IC (or a similar cellulose-based CSP) or Astec® CHIROBIOTIC® T (teicoplanin-based CSP)[7]
-
Mobile Phase Solvents: HPLC-grade hexane, isopropanol (IPA), ethanol, trifluoroacetic acid (TFA)
-
Sample: N-alpha-t-Boc-L-glutamic acid
-
Reference Standards: Racemic N-alpha-t-Boc-D/L-glutamic acid, high-purity N-alpha-t-Boc-L-glutamic acid
2. Chromatographic Conditions (Starting Point):
-
Column: CHIRALPAK® IC, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Hexane/Ethanol/TFA (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1.0 mg/mL in mobile phase
3. Procedure:
-
System Suitability:
-
Prepare a solution of racemic N-alpha-t-Boc-D/L-glutamic acid.
-
Inject the racemic standard six times.
-
Verify that the resolution (Rs) between the L- and D-enantiomer peaks is greater than 2.0 and that the relative standard deviation (RSD) for the peak areas is less than 2.0%. This ensures the system is capable of accurately separating and quantifying the enantiomers.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the N-alpha-t-Boc-L-glutamic acid sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
-
Analysis:
-
Inject the sample solution.
-
Record the chromatogram and integrate the peak areas for both the L- and D-enantiomers.
-
Data Analysis and Interpretation
The enantiomeric excess (% ee) is calculated from the integrated peak areas of the L- and D-enantiomers.
% ee = [(Area_L - Area_D) / (Area_L + Area_D)] x 100
Where:
-
Area_L is the peak area of the L-enantiomer.
-
Area_D is the peak area of the D-enantiomer.
Causality and Field Insights
-
Why a Polysaccharide-based CSP? CSPs like CHIRALPAK IC are derivatized cellulose polymers that form helical grooves. The analyte fits into these grooves, and chiral recognition is governed by the "fit" and interactions with the carbamate groups on the polysaccharide backbone. They are exceptionally versatile for a wide range of compounds, including N-protected amino acids.
-
Mobile Phase Selection: The choice of a normal-phase mobile phase (e.g., Hexane/Alcohol) is critical. The alcohol component acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjusting the alcohol concentration is the primary tool for optimizing retention time and resolution. The acidic additive (TFA) ensures the carboxyl groups of glutamic acid are protonated, leading to more consistent interactions and better peak shape.
Method 2: Optical Rotation (Polarimetry)
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[8] While historically significant, it is now primarily used as a qualitative or confirmatory tool rather than a precise quantitative method for determining enantiomeric purity.[9][10]
The Principle of Optical Rotation
Enantiomers rotate plane-polarized light by equal magnitudes but in opposite directions.[11] A pure solution of N-alpha-t-Boc-L-glutamic acid will rotate light in one direction (levorotatory, or '-'), while the D-enantiomer would rotate it in the opposite direction (dextrorotatory, or '+'). A racemic mixture (50:50) will exhibit no net rotation.[10] The measured rotation is used to calculate the specific rotation [α], a characteristic physical property of the compound.
Experimental Protocol: Polarimetry
1. System and Materials:
-
Polarimeter (Sodium D-line, 589 nm)
-
Volumetric flasks and a polarimeter cell (e.g., 1 dm)
-
Solvent: Methanol or Ethyl Acetate
-
Sample: N-alpha-t-Boc-L-glutamic acid
2. Procedure:
-
Blank Measurement: Fill the polarimeter cell with the pure solvent (e.g., methanol) and zero the instrument.
-
Sample Preparation:
-
Accurately prepare a solution of the sample at a known concentration (c), typically expressed in g/mL. For example, dissolve 100 mg of the sample in 10 mL of methanol (c = 0.01 g/mL).[12]
-
-
Measurement:
-
Rinse and fill the cell with the sample solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α_obs) in degrees.
-
Data Analysis and Interpretation
-
Calculate Specific Rotation [α]: [α]_D^T = α_obs / (c * l) Where:
-
T is the temperature (°C), D refers to the sodium D-line.
-
α_obs is the observed rotation.
-
c is the concentration in g/mL.
-
l is the path length of the cell in decimeters (dm).
-
-
Calculate Optical Purity: Optical Purity (%) = ([α]_sample / [α]_pure_enantiomer) x 100
The specific rotation for pure N-alpha-t-Boc-L-glutamic acid is approximately -14.5° (c=1% in methanol).[12]
Trustworthiness and Limitations
Polarimetry's utility for accurately determining enantiomeric excess is limited for several critical reasons:[9][10]
-
Impurity Sensitivity: Any optically active impurity can drastically alter the observed rotation, leading to highly inaccurate results.
-
Non-Linearity: The relationship between specific rotation and enantiomeric excess is not always linear (the Horeau effect).
-
Low Sensitivity: The method is not sensitive enough to detect small amounts of enantiomeric impurity, which is the primary goal in pharmaceutical quality control.[8]
-
Dependence on a Known Standard: The calculation requires an accurate value for the specific rotation of the 100% pure enantiomer, which may not always be reliably established.[10]
Due to these limitations, polarimetry should not be used as a standalone method for quantitative purity validation but can serve as a rapid identity check.
Method 3: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric excess without requiring physical separation of the enantiomers. The method relies on converting the enantiomers into diastereomers in situ, which are chemically non-equivalent and thus distinguishable in the NMR spectrum.
The Principle of Diastereomeric Non-equivalence
Enantiomers have identical NMR spectra in an achiral environment. To differentiate them, a chiral auxiliary compound is added. This can be a:
-
Chiral Derivatizing Agent (CDA): The CDA reacts covalently with the enantiomers to form stable diastereomers, which will exhibit distinct signals.
-
Chiral Solvating Agent (CSA): The CSA forms transient, non-covalent diastereomeric complexes with the analyte. This interaction perturbs the electronic environment of the nearby nuclei differently for each enantiomer, leading to a separation of their signals in the spectrum.[13][14]
Experimental Protocol: NMR with a Chiral Solvating Agent
1. System and Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Sample: N-alpha-t-Boc-L-glutamic acid
-
Chiral Solvating Agent: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) or a protected amino acid derivative.[14]
2. Procedure:
-
Reference Spectrum: Acquire a ¹H NMR spectrum of the N-alpha-t-Boc-L-glutamic acid sample in CDCl₃ to identify key proton signals (e.g., the α-proton).
-
Complexation:
-
To the same NMR tube, add a molar equivalent of the CSA.
-
Gently mix the sample.
-
-
Acquisition: Acquire a new ¹H NMR spectrum. If chiral recognition occurs, the signal for the α-proton (or another proton close to the chiral center) of the minor D-enantiomer will appear as a separate, small peak, shifted from the major L-enantiomer peak.
-
Optimization: The degree of signal separation (Δδ) can be dependent on concentration and temperature. Minor adjustments may be needed to optimize the resolution.
Data Analysis and Interpretation
The enantiomeric excess is determined by the integration of the now-separated signals corresponding to the L- and D-enantiomers.
% ee = [(Integral_L - Integral_D) / (Integral_L + Integral_D)] x 100
Causality and Field Insights
-
Why a CSA? Using a CSA is non-destructive and requires minimal sample preparation compared to derivatization. The choice of CSA is critical; it must have a suitable binding interaction with the analyte. For an acidic compound like Boc-L-glutamic acid, a CSA with a basic site or aromatic rings capable of π-π stacking can be effective.
-
Method Utility: NMR is particularly useful for providing unambiguous structural confirmation alongside purity data. While not as sensitive as a well-optimized HPLC method, it is an excellent tool for process chemistry and research environments where absolute structural information is key.
Comparative Analysis of Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for regulatory compliance, sample throughput, and the level of sensitivity required.
| Feature | Chiral HPLC | Polarimetry | NMR Spectroscopy |
| Principle | Physical separation based on diastereomeric interactions with a CSP | Measurement of optical rotation of plane-polarized light | Chemical shift differentiation via in-situ diastereomeric complexation |
| Primary Use Case | Gold standard for QC, release testing, and accurate % ee determination | Rapid identity confirmation, historical data comparison | Structural confirmation, reaction monitoring, purity analysis in research |
| Accuracy & Precision | Very High | Low to Moderate[9][10] | High |
| Sensitivity (LOD/LOQ) | Very High (can detect <0.05% impurity)[15] | Low (insensitive to small % ee)[8] | Moderate (typically >1% impurity) |
| Sample Throughput | High (with autosampler) | High | Low to Moderate |
| Method Development | Can be intensive (screening CSPs and mobile phases) | Minimal | Moderate (screening CSAs, optimizing conditions) |
| Regulatory Acceptance | Widely accepted and preferred for GMP environments[5] | Accepted as a compendial test for identity, not for purity | Accepted as a valid method, but less common for release testing than HPLC |
Visualizing the Validation Workflow
A structured workflow is essential for efficient and reliable validation.
General Workflow for Optical Purity Validation
Caption: A decision workflow for selecting and executing an optical purity validation method.
Detailed Chiral HPLC Workflow
Sources
- 1. veeprho.com [veeprho.com]
- 2. scribd.com [scribd.com]
- 3. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hou.usra.edu [hou.usra.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. stereoelectronics.org [stereoelectronics.org]
- 11. aanda.org [aanda.org]
- 12. Boc-Glu-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 13. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.tamu.edu [chem.tamu.edu]
- 15. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for Purity Determination of Boc-Glu-OH: A Comparison Guide
As a Senior Application Scientist in peptide chemistry and pharmaceutical quality control, I frequently encounter the challenge of establishing robust, self-validating analytical pipelines for protected amino acids. Boc-Glu-OH (N-α-tert-Butoxycarbonyl-L-glutamic acid, CAS: 2419-94-5) is a critical building block in solid-phase peptide synthesis (SPPS) and the development of targeted radiotheranostics[1][2]. Because the integrity of the downstream peptide chain relies entirely on the purity of the starting monomers, rigorous elemental and purity verification is non-negotiable.
This guide objectively compares Elemental Analysis (EA) against orthogonal purity methods (HPLC, qNMR) and provides field-proven, step-by-step methodologies for the comprehensive elemental validation of Boc-Glu-OH.
The Causality of Analytical Choices in Peptide Monomer QC
Boc-Glu-OH has the empirical formula C₁₀H₁₇NO₆ and a molecular weight of 247.25 g/mol [3][4]. Unlike complex biologics, small-molecule protected amino acids require a multi-tiered analytical approach to detect different classes of impurities:
-
Bulk Elemental Analysis (CHN/O Combustion): Verifies the empirical formula. Deviations in Carbon, Hydrogen, or Nitrogen percentages indicate the presence of organic impurities, residual solvents (e.g., ethyl acetate, DMF), or moisture that HPLC might miss.
-
Trace Elemental Analysis (ICP-MS): Mandated by USP <232> and <233> to quantify toxic heavy metal catalysts (e.g., Pd, Pt, Ru) or environmental contaminants (Pb, As, Cd, Hg)[5][6].
-
Chromatographic Purity (HPLC-UV/ELSD): Separates and quantifies structurally similar organic impurities (e.g., unreacted glutamic acid, D-enantiomers, or Boc-Glu(OtBu)-OH cross-contamination).
Comparative Performance: EA vs. HPLC vs. qNMR
| Analytical Technique | Primary Target | Sensitivity / Accuracy | Strengths for Boc-Glu-OH | Limitations |
| CHN Combustion (EA) | Bulk elemental composition (C, H, N, S, O) | ±0.3% absolute accuracy | Detects "invisible" impurities (salts, water, non-UV absorbing solvents). | Cannot distinguish between structural isomers or enantiomers. |
| ICP-MS (USP <233>) | Trace elemental impurities (Heavy Metals) | Parts-per-trillion (ppt) | Essential for regulatory compliance (ICH Q3D)[6][7]. | High instrument cost; requires microwave digestion[8][9]. |
| HPLC-UV (210 nm) | Organic impurities & degradation products | 0.05% Area | High resolution of structurally similar peptide byproducts[1]. | Boc group lacks strong chromophores; requires low-wavelength UV or ELSD. |
| qNMR (¹H / ¹³C) | Absolute quantitative purity | ±1.0% relative accuracy | Direct structural confirmation without relying on reference standards[10][11]. | Lower sensitivity for trace impurities (<1%) compared to HPLC. |
Theoretical Elemental Standards for Boc-Glu-OH
To establish a self-validating protocol, we must first define the theoretical baseline. For C₁₀H₁₇NO₆ :
-
Carbon (C): 48.58%
-
Hydrogen (H): 6.93%
-
Nitrogen (N): 5.66%
-
Oxygen (O): 38.82%
Acceptance Criteria: In pharmaceutical-grade monomer synthesis, the accepted tolerance for CHN analysis is ±0.4% from the theoretical values. A carbon value of 47.5% (a 1.08% deviation) would immediately suggest contamination by a lower-carbon species (e.g., inorganic salts) or residual moisture (which dilutes the carbon mass fraction).
Experimental Workflows & Methodologies
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality—explaining exactly why the step is performed.
Protocol A: CHN Combustion Analysis (Bulk Elemental)
Objective: Verify the C, H, and N mass fractions of Boc-Glu-OH.
-
Sample Preparation & Desiccation:
-
Action: Dry 50 mg of Boc-Glu-OH in a vacuum desiccator over P₂O₅ for 24 hours prior to analysis.
-
Causality: Boc-Glu-OH can be hygroscopic. Surface moisture will artificially inflate the Hydrogen and Oxygen percentages while depressing Carbon and Nitrogen.
-
-
Weighing:
-
Action: Weigh exactly 1.5–2.0 mg of the dried sample into a tin (Sn) capsule using a microbalance (resolution 0.1 µg). Seal the capsule tightly.
-
Causality: The tin capsule acts as a combustion promoter. When dropped into the furnace, the oxidation of tin triggers a localized exothermic flash (reaching ~1800°C), ensuring complete combustion of the organic material.
-
-
Combustion (Oxidation):
-
Action: Drop the capsule into a quartz combustion tube packed with Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) at 950°C under an oxygen atmosphere.
-
Causality: The catalysts ensure that all carbon is converted to CO₂, hydrogen to H₂O, and nitrogen to NOₓ.
-
-
Reduction & Separation:
-
Action: Pass the combustion gases through a reduction column (packed with elemental copper at 600°C) using Helium as a carrier gas.
-
Causality: Copper reduces NOₓ species to N₂ gas and scavenges excess O₂. The resulting gas mixture (CO₂, H₂O, N₂) is then separated via a GC column and quantified by a Thermal Conductivity Detector (TCD).
-
Fig 1: Mechanistic workflow of CHN combustion analysis for bulk elemental determination.
Protocol B: Trace Elemental Impurity Analysis via ICP-MS (USP <232>/<233>)
Objective: Screen for Class 1 (As, Cd, Hg, Pb) and Class 2/3 heavy metal impurities[6][9].
-
Microwave-Assisted Acid Digestion:
-
Action: Transfer 0.2 g of Boc-Glu-OH into a PTFE microwave vessel. Add 5 mL of concentrated HNO₃ (TraceMetal grade) and 1 mL of 30% H₂O₂. Digest at 200°C for 20 minutes[6][8].
-
Causality: Nitric acid oxidizes the organic matrix (Boc-Glu-OH), while hydrogen peroxide enhances the oxidative power to break down resistant aliphatic chains. Closed-vessel microwave digestion prevents the volatilization of elements like Mercury (Hg) and Arsenic (As).
-
-
Dilution and Internal Standardization:
-
Action: Dilute the digestate to 50 mL with ultra-pure water (18.2 MΩ·cm). Spike with an internal standard mix (e.g., ⁴⁵Sc, ¹¹⁵In, ¹⁵⁹Tb, ²⁰⁹Bi) to a final concentration of 10 ppb.
-
Causality: Internal standards correct for matrix effects and physical fluctuations in the ICP-MS sample introduction system (e.g., nebulizer efficiency changes).
-
-
ICP-MS Acquisition:
-
Action: Analyze via ICP-MS using Kinetic Energy Discrimination (KED) mode with Helium collision gas.
-
Causality: KED mode uses Helium gas to selectively slow down polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl⁺ interfering with ⁷⁵As⁺), allowing only the target analyte ions to reach the detector.
-
Fig 2: Orthogonal purity validation workflow for pharmaceutical-grade Boc-Glu-OH.
Synthesis of Results: Interpreting the Data
When evaluating a Certificate of Analysis (CoA) for Boc-Glu-OH, a Senior Scientist must cross-reference the data:
-
Scenario A (High HPLC Purity, Failed CHN): If HPLC shows >99.5% purity but Carbon is at 46.0% (Theoretical: 48.58%), the sample likely contains inorganic salts (e.g., NaCl from extraction) or high moisture content. HPLC cannot detect these, proving why EA is mandatory.
-
Scenario B (Passed CHN, Failed ICP-MS): If CHN is perfectly aligned, but ICP-MS flags Ruthenium at 50 ppm, the monomer is chemically pure but toxicologically compromised. This highlights the necessity of modern USP <232>/<233> compliance over outdated wet-chemistry (USP <231>) heavy metal precipitation tests[6][7].
By combining CHN combustion analysis for bulk formula verification, ICP-MS for trace toxicological safety, and HPLC for organic structural purity, researchers can establish a highly trustworthy, self-validating profile for Boc-Glu-OH prior to its use in critical peptide syntheses.
References
- European Patent Office. (2018). EP3335736A1 - Heterodimers of glutamic acid.
-
Analytik Jena. Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Retrieved from Analytik Jena. [Link]
-
National Institutes of Health (NIH). (2018). Synthesis of different glutathione–sulfur mustard adducts of verified and potential biomarkers. Retrieved from PMC. [Link]
-
HelixBiosciences. Boc-Glu-OH Chemical Specifications. Retrieved from SGPGIMS. [Link]
-
Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from Agilent. [Link]
-
Pharmaceutical Technology. (2025). Elemental Impurity Analysis. Retrieved from PharmTech. [Link]
-
MDPI. (2023). Novel Generation of FAP Inhibitor-Based Homodimers for Improved Application in Radiotheranostics. Retrieved from MDPI. [Link]
-
American Chemical Society (ACS). (2021). Melatonin- and Ferulic Acid-Based HDAC6 Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
Sources
- 1. EP3335736A1 - Heterodimers of glutamic acid - Google Patents [patents.google.com]
- 2. Novel Generation of FAP Inhibitor-Based Homodimers for Improved Application in Radiotheranostics | MDPI [mdpi.com]
- 3. sgpgims.org.in [sgpgims.org.in]
- 4. buyersguidechem.com [buyersguidechem.com]
- 5. usp.org [usp.org]
- 6. analytik-jena.com [analytik-jena.com]
- 7. pharmtech.com [pharmtech.com]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Synthesis of different glutathione–sulfur mustard adducts of verified and potential biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Structural Insights & Crystallographic Benchmarking: Boc-Protected Amino Acids
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Development Professionals
Executive Summary
In the precise world of peptidomimetics and rational drug design, the solid-state conformation of protected amino acids serves as the blueprint for understanding peptide folding and active-site binding. While 9-fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz/Z) groups are staples in synthesis, tert-butyloxycarbonyl (Boc) protected amino acids offer unique crystallographic advantages.
This guide objectively compares the structural "performance"—defined by lattice stability, crystallization behavior, and conformational rigidity—of Boc-protected amino acids against their Fmoc and Cbz counterparts. We provide validated crystallographic data and a robust protocol to overcome the common "oiling out" phenomenon associated with Boc-derivatives.
Comparative Analysis: Boc vs. Fmoc vs. Cbz
The choice of protecting group dictates not just synthetic strategy but also the physicochemical properties of the intermediate.[1] From a crystallographic perspective, the bulky, aliphatic Boc group behaves differently than the aromatic Fmoc and Cbz groups.
The "Packing Force" Comparison
Crystallization is a war between entropy and enthalpy.
-
Fmoc/Cbz (Aromatic): These groups often drive crystallization through strong
stacking interactions. While this can lead to rapid precipitation, it sometimes results in polymorphism or lower solubility in polar solvents. -
Boc (Aliphatic): The tert-butyl group is sterically bulky but lacks
-orbitals. Crystal packing is dominated by van der Waals forces and intermolecular hydrogen bonding (urethane N-H O=C). This often results in higher solubility but a higher tendency to form oils (supercooled liquids) rather than crystals, requiring precise solvent control.
Table 1: Structural & Crystallographic Performance Matrix
| Feature | Boc-Protected (The Focus) | Fmoc-Protected | Cbz-Protected |
| Dominant Packing Force | Hydrogen Bonding & Hydrophobic Packing | ||
| Crystallization Tendency | Moderate (Prone to oiling out) | High (Often precipitates quickly) | High (Stable crystals) |
| Solubility (Organic) | High (EtOAc, DCM, Alcohols) | Moderate to Low | Moderate |
| Lattice Rigidity | Flexible alkyl chains | Rigid aromatic scaffold | Rigid aromatic scaffold |
| X-ray Scattering Power | Lower (requires high-quality crystals) | Higher (electron-dense aromatic rings) | Moderate |
| Removal Condition | Acid (TFA/HCl) | Base (Piperidine) | Hydrogenolysis ( |
Conformational Insight: The Urethane Geometry
X-ray data reveals that the Boc group induces specific conformational preferences critical for modeling peptide backbones.
-
Trans-Urethane Preference: In the solid state, the urethane bond (
) in Boc-amino acids almost exclusively adopts the trans conformation. -
Bond Lengthening: Crystallographic analysis shows the
bond in Boc-derivatives is slightly longer than in peptide bonds, attributed to the electron-donating effect of the tert-butyl group. This subtle electronic modulation can influence the nucleophilicity of the nitrogen during subsequent coupling steps.
Validated Crystallographic Data
The following data aggregates unit cell parameters for key Boc-L-amino acids. These values serve as a reference for validating the identity and enantiomeric purity of synthesized intermediates.
Table 2: Unit Cell Parameters of Common Boc-Amino Acids
| Compound | Crystal System | Space Group | Density ( | Key Structural Motif | |
| Boc-L-Glycine | Monoclinic | 4 | ~1.23 g/cm³ | Centrosymmetric dimers via H-bonds | |
| Boc-L-Alanine | Orthorhombic | 4 | ~1.18 g/cm³ | Head-to-tail H-bonded chains | |
| Boc-L-Valine | Monoclinic | 2 | ~1.15 g/cm³ | Hydrophobic layering of t-butyl/isopropyl | |
| Boc-L-Leucine | Monoclinic | 2 | ~1.12 g/cm³ | Extended hydrophobic side-chain packing |
Note: The non-centrosymmetric space groups (
Experimental Protocol: Overcoming "Oiling Out"
A major pain point with Boc-amino acids is their tendency to separate as a viscous oil rather than crystallize. This protocol uses a Self-Validating Solvent Diffusion System to ensure thermodynamic control.
Reagents
-
Solvent A (Good Solvent): Ethyl Acetate (EtOAc) or Ethanol (EtOH).
-
Solvent B (Anti-Solvent): Hexane or Pentane (high volatility is key).
-
Seed Crystal: (Optional) A micro-crystal from a previous batch or a scratch on the glass.
Step-by-Step Workflow
-
Dissolution: Dissolve crude Boc-amino acid in the minimum volume of warm Solvent A (
). Ensure the solution is clear. -
Filtration: Filter through a 0.22
PTFE syringe filter to remove dust (nucleation sites for defects). -
The Two-Vial Method (Vapor Diffusion):
-
Place the filtered solution in a small inner vial (open).
-
Place the inner vial inside a larger jar containing Solvent B (approx. 10x volume of Solvent A).
-
Seal the outer jar tightly.
-
-
Equilibration: Store at constant temperature (
or ).-
Mechanism:[2] Solvent B vapor diffuses into Solvent A, slowly increasing supersaturation without shock-precipitating the product.
-
-
Harvesting: Crystals typically appear within 24-72 hours. If oil appears, scratch the vessel wall with a glass rod to induce nucleation.[3]
Visualization: Crystallization Decision Logic
The following diagram illustrates the decision matrix for optimizing Boc-amino acid crystallization, specifically addressing the "oiling out" failure mode.
Figure 1: Decision matrix for crystallizing Boc-amino acids, highlighting remediation for common 'oiling out' issues.
References
-
Crystallography Open Database. (2025). Crystal Structure Data for Boc-L-Alanine (Entry 4312142) and Boc-L-Valine (Entry 7218974). Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Hydrogen bond architecture in crystal structures of N-alkylated hydrophobic amino acids. CrystEngComm. Retrieved from [Link]
Sources
Safety Operating Guide
2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid proper disposal procedures
Proper disposal of 2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid—commonly referred to as N-Boc-L-glutamic acid or Boc-Glu-OH—requires a rigorous understanding of both its intrinsic physicochemical properties and the regulatory frameworks governing laboratory waste. As a critical building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry, this compound is rarely handled in isolation. Its waste streams are frequently comingled with hazardous organic solvents and reactive coupling reagents, dictating a strict, compliance-driven approach to waste management.
As an application scientist, I emphasize that proper disposal is not merely a regulatory checkbox; it is a self-validating system of environmental stewardship and laboratory safety. This guide provides the authoritative operational and disposal plans required to manage this chemical safely.
Chemical Identity and Hazard Assessment
Before executing any disposal protocol, you must characterize the waste. While pure N-Boc-glutamic acid is not acutely toxic, it is a known irritant[1]. Furthermore, because it is an organic acid, introducing it into municipal wastewater systems can disrupt local aquatic pH and contribute to biological oxygen demand (BOD), making drain disposal strictly prohibited[2].
Table 1: Physicochemical and Hazard Profile
| Property / Parameter | Specification | Operational Implication |
| Chemical Name | 2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid | Target molecule for disposal. |
| Molecular Formula | C10H17NO6 | High carbon content; ideal for thermal destruction. |
| Physical State | Solid (White to off-white powder) | Prone to aerosolization; requires wet-wiping during spills. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Mandates the use of nitrile gloves, safety goggles, and a fume hood[1]. |
| EPA Waste Status | Conditionally RCRA Hazardous | Pure powder is non-RCRA; solvent-contaminated mixtures inherit solvent RCRA codes (e.g., F002 for DCM)[3]. |
Regulatory Grounding: The "Cradle-to-Grave" Mandate
In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA)[3]. RCRA establishes a "cradle-to-grave" liability model, meaning your institution remains legally responsible for the N-Boc-glutamic acid waste from the moment it is generated until its final thermal destruction[3].
To comply with RCRA, laboratories must utilize a structured accumulation system divided into Satellite Accumulation Areas (SAAs) and Central Accumulation Areas (CAAs) [4].
Standard Operating Procedures (SOP): Step-by-Step Disposal
The following protocols provide self-validating methodologies for disposing of both solid and liquid waste streams containing N-Boc-glutamic acid.
Protocol A: Disposal of Solid Waste (Expired or Spilled Reagent)
Causality: Solid N-Boc-glutamic acid waste typically consists of expired batch reagents or spill cleanup materials. Because the tert-butoxycarbonyl (Boc) group is highly combustible, the safest and most compliant disposal method is lab-packing for commercial incineration.
-
Collection & Segregation: Sweep up expired powder or spill debris using a dedicated brush and dustpan. Do not use a standard vacuum, as the fine powder can bypass HEPA filters and aerosolize the irritant into the lab environment.
-
Primary Packaging: Transfer the solid waste into a wide-mouth, high-density polyethylene (HDPE) container. Causality: HDPE is shatterproof and chemically inert, preventing accidental exposure if the container is dropped.
-
Labeling: Affix a standardized hazardous waste label. The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations like "Boc-Glu-OH"), and indicate the primary hazard (Irritant)[4].
-
Institutional Profiling: Transfer the sealed container to your facility's SAA. Notify your Environmental Health and Safety (EH&S) waste broker to profile the chemical for lab-packing and eventual transport by a licensed hauler[2].
Protocol B: Disposal of Liquid Waste (Post-Synthesis Effluent)
Causality: During peptide synthesis, N-Boc-glutamic acid is dissolved in organic solvents (e.g., DMF, DCM, or methanol) and mixed with coupling agents (e.g., DCC, HATU). This liquid effluent is highly flammable and potentially toxic, requiring stringent chemical compatibility checks.
-
Compatibility Verification: Ensure the waste carboy does not contain strong acids (like concentrated TFA used in later deprotection steps) if the current waste stream contains incompatible bases or reactive intermediates. Mixing incompatible streams can cause exothermic reactions and container rupture[5].
-
SAA Accumulation: Pour the effluent into a designated flammable liquid waste carboy (typically 5 to 20 liters) located inside a grounded fume hood. The SAA must be at or near the point of generation and under the direct control of the operator[4].
-
Volume Management: Fill the container to no more than 90% capacity. Causality: Leaving a 10% headspace allows for vapor expansion due to ambient temperature fluctuations, preventing pressure-induced leaks[5].
-
Transfer to CAA: Once the SAA container reaches its volume limit, date the label and transfer it to the facility's Central Accumulation Area (CAA) within 3 days. Depending on your facility's EPA generator status (LQG, SQG, or VSQG), the waste must be removed by a vendor within 90 to 180 days[4].
-
Final Thermal Destruction: The licensed waste hauler will transport the liquid to an EPA-approved incineration facility. Causality: Incineration at temperatures exceeding 1,000°C cleaves the Boc protecting group and the aliphatic backbone, converting the compound into harmless CO2, H2O, and NOx (which is neutralized by facility scrubbers), thereby eliminating environmental persistence[3].
Waste Management Workflow
The following diagram illustrates the logical progression of N-Boc-glutamic acid waste from generation to final destruction, ensuring RCRA compliance at every node.
RCRA-compliant cradle-to-grave disposal workflow for N-Boc-glutamic acid waste streams.
References
-
National Center for Biotechnology Information. "2-{[(Tert-butoxy)carbonyl]amino}pentanedioic acid | C10H17NO6 | CID 433622." PubChem. Available at:[Link]
-
US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." EPA.gov. Available at:[Link]
-
Scungio, Dan. "Managing Hazardous Chemical Waste in the Lab." Lab Manager. Available at:[Link]
-
GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA. Available at:[Link]
-
Molecular Biology Products. "4 Simple Tips for Disposing of Hazardous Lab Chemicals." MBP Inc. Available at:[Link]
Sources
- 1. 2-{[(Tert-butoxy)carbonyl]amino}pentanedioic acid | C10H17NO6 | CID 433622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 3. epa.gov [epa.gov]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling 2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid
Introduction & Chemical Context
2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid , universally known in the laboratory as Boc-Glu-OH (CAS: 2419-94-5) [1], is a foundational amino acid derivative used extensively in Solid-Phase Peptide Synthesis (SPPS) [2]. While it is a staple for building complex peptide architectures and side-chain modified derivatives, its physical properties demand strict operational respect.
As a fine, combustible powder (Storage Class 11) [1], Boc-Glu-OH presents specific occupational hazards. This guide provides researchers and drug development professionals with a self-validating, causality-driven system for the safe handling, operational integration, and disposal of this critical reagent.
Hazard Profile & Risk Assessment
Understanding the mechanistic nature of a chemical's hazard profile is the first step in risk mitigation. Rather than simply memorizing hazard codes, scientists must understand the why behind them:
-
H315 & H319 (Skin and Eye Irritation): Boc-Glu-OH contains two free carboxylic acid groups. While stable as a dry powder, contact with the natural moisture of human skin, sweat, or the mucous membranes of the eyes causes localized pH disruptions, leading to acute chemical irritation [3].
-
H335 (Respiratory Irritation): The compound is a highly dispersible powder. Ambient laboratory drafts can easily aerosolize the micro-particulates. Inhalation introduces these acidic particulates directly to the sensitive respiratory lining, triggering an immediate inflammatory response [3].
Personal Protective Equipment (PPE) Matrix
To counteract the specific physical and chemical properties of Boc-Glu-OH, the following PPE protocol must be strictly adhered to:
| PPE Category | Recommended Specification | Scientific Rationale (Causality) |
| Hand Protection | Nitrile Gloves (Minimum 4 mil thickness) | Nitrile provides a robust, non-permeable barrier against fine particulates. It prevents the ambient moisture on the hands from interacting with the acidic powder, neutralizing the H315 risk. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Standard safety glasses leave gaps at the top and sides. Goggles create a sealed micro-environment, preventing airborne dust from settling into the ocular fluid (H319 risk). |
| Respiratory | N95 Respirator (if outside fume hood) | Filters out >95% of airborne particulates. Essential if the powder must be handled outside of engineered ventilation, directly mitigating the H335 inhalation hazard. |
| Body Protection | Flame-Resistant Lab Coat | Boc-Glu-OH is classified as a combustible solid [1]. A properly buttoned lab coat prevents the accumulation of combustible dust on personal clothing. |
Operational Workflow & Handling Protocol
To ensure both user safety and the synthetic integrity of your peptide coupling reactions, follow this step-by-step methodology:
Step 1: Environmental Isolation
-
Action: Conduct all weighing and transfer operations inside a certified chemical fume hood.
-
Causality: Fume hoods provide directional airflow away from the operator. This prevents the aerosolization of the powder into the laboratory's general breathing zone, acting as the primary engineering control against respiratory irritation.
Step 2: Static-Free Transfer
-
Action: Utilize grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel) and anti-static weighing boats.
-
Causality: Fine powders like Boc-Glu-OH easily build up electrostatic charges. This causes the powder to repel from standard metal spatulas, leading to inaccurate stoichiometric weighing and scattered micro-spills across the analytical balance.
Step 3: Pre-Solubilization (SPPS Integration)
-
Action: Pre-dissolve the weighed Boc-Glu-OH in your primary reaction solvent (e.g., DMF, or greener alternatives like Ethyl Acetate[4]) before introducing it to the SPPS reaction vessel.
-
Causality: Adding dry powder directly to a resin bed can cause localized clumping. Pre-solubilization ensures uniform distribution of the reagent, maximizing coupling efficiency and preventing unreacted powder from becoming an airborne hazard during subsequent agitation.
Workflow & Risk Mitigation Visualization
Figure 1: Operational workflow and risk mitigation strategy for handling Boc-Glu-OH.
Spill Response & Disposal Plan
Even with stringent protocols, accidental releases occur. Your response must prioritize containment over speed.
Immediate Spill Protocol
-
Do Not Sweep: Never use a brush or broom on dry Boc-Glu-OH powder. Mechanical sweeping introduces kinetic energy that lofts the powder into the air, drastically increasing the inhalation hazard.
-
Wet-Wipe Method: Lightly mist the spill area with a 10% alcohol/water solution. This collapses the dust and prevents aerosolization.
-
Collection: Wipe up the dampened powder using absorbent laboratory pads and place them directly into a sealable hazardous waste bag.
Waste Disposal Strategy
Waste management in peptide synthesis must follow clear, segregated protocols [5]:
-
Solid Waste: Unused Boc-Glu-OH powder, contaminated weighing boats, and spill cleanup materials must be disposed of as Solid Combustible Hazardous Waste . Do not flush down the sink.
-
Liquid SPPS Waste: Once Boc-Glu-OH is dissolved and utilized in SPPS, the resulting liquid waste (containing organic solvents, unreacted amino acids, and cleavage cocktails) must be segregated. Notably, if strong acids like trifluoroacetic acid (TFA) are used in downstream deprotection, the waste must be carefully neutralized (e.g., using sodium bicarbonate) before final disposal to prevent violent reactions in the waste carboy [5].
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 433622, 2-{[(Tert-butoxy)carbonyl]amino}pentanedioic acid. Retrieved from[Link]
-
ACS Publications. (2026). Greener Solid Phase Peptide Synthesis: Improved Procedure for Distributed Drug Discovery. Journal of Chemical Education. Retrieved from [Link]
-
BioDuro-Sundia. (2025). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery? Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
